Dimethyl 5-(allyloxy)isophthalate
Description
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Properties
IUPAC Name |
dimethyl 5-prop-2-enoxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-4-5-18-11-7-9(12(14)16-2)6-10(8-11)13(15)17-3/h4,6-8H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLUFPUYQPGPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448917 | |
| Record name | dimethyl 5-allyloxy-isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21368-39-8 | |
| Record name | dimethyl 5-allyloxy-isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethyl 5-(allyloxy)isophthalate CAS 21368-39-8 properties
CAS 21368-39-8 | Functionalized Isophthalate Monomer & Intermediate
Executive Summary
Dimethyl 5-(allyloxy)isophthalate is a bifunctional aromatic ester characterized by a core isophthalate scaffold functionalized with an allyloxy group at the 5-position. This unique structural motif serves as a versatile "dual-use" intermediate in both medicinal chemistry and advanced polymer synthesis.
For drug development professionals, it acts as a critical building block for synthesizing substituted benzamides and heterocycles, most notably in the development of WDR5 inhibitors for cancer therapy. For polymer scientists, it functions as a functional monomer, introducing pendant allyl groups into polyester backbones. These pendant groups provide orthogonal reactivity handles for post-polymerization modification via thiol-ene "click" chemistry or radical cross-linking, enabling the creation of stimuli-responsive materials and functionalized coatings.
Chemical & Physical Identity
The following data establishes the baseline identity for CAS 21368-39-8. Researchers should verify these parameters upon receipt of material to ensure lot quality.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 5-(Allyloxy)isophthalic acid dimethyl ester; Dimethyl 5-(2-propen-1-yloxy)-1,3-benzenedicarboxylate |
| CAS Number | 21368-39-8 |
| Molecular Formula | C₁₃H₁₄O₅ |
| Molecular Weight | 250.25 g/mol |
| Physical Form | White to off-white solid |
| Solubility | Soluble in acetone, ethyl acetate, chloroform, DCM; Insoluble in water |
| Melting Point | Typically observed as a solid at RT; structurally analogous esters melt ~60–80 °C |
| SMILES | COC(=O)C1=CC(=CC(=C1)OCC=C)C(=O)OC |
Synthesis & Manufacturing Protocol
Expert Insight: The synthesis of this compound is a classic Williamson ether synthesis. The choice of base and solvent is critical to minimize hydrolysis of the methyl esters while ensuring complete alkylation of the phenol.
Optimized Laboratory Scale Protocol
Reaction Type: Williamson Etherification Precursor: Dimethyl 5-hydroxyisophthalate (CAS 13036-02-7)
Reagents:
-
Dimethyl 5-hydroxyisophthalate (1.0 equiv)
-
Allyl Bromide (1.5 equiv)[1]
-
Potassium Carbonate (
) (3.2 equiv)[1] -
Solvent: Acetone (0.3 M concentration relative to substrate)[1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with Dimethyl 5-hydroxyisophthalate and anhydrous Acetone.
-
Deprotonation: Add Potassium Carbonate (
) to the solution. The mixture will become heterogeneous. Stir at room temperature for 15 minutes to initiate phenoxide formation. -
Alkylation: Add Allyl Bromide dropwise to the suspension.
-
Reflux: Heat the reaction block/bath to 75 °C (reflux) and maintain stirring for 12 hours.
-
Process Control: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (more polar) should disappear, replaced by the less polar allyl ether.
-
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic solids (
, excess ) and wash the filter cake with Ethyl Acetate (EtOAc).[1] -
Isolation: Concentrate the filtrate in vacuo. The residue is typically a white solid.
-
Purification: If necessary, recrystallize from cold ether/hexanes or purify via silica gel flash chromatography.
Self-Validating Analytical Check:
-
1H NMR (Predicted, CDCl3): Look for the disappearance of the phenolic -OH singlet (~10 ppm). Confirm the appearance of the allyl pattern:
- 6.05 (m, 1H, -CH=)
- 5.45 (dd, 1H, =CH2 trans)
- 5.30 (dd, 1H, =CH2 cis)
- 4.60 (d, 2H, -O-CH2-)
- 3.95 (s, 6H, -COOCH3)
Structural Analysis & Reactivity
The utility of CAS 21368-39-8 lies in its orthogonal functionality . The molecule possesses two distinct reactive zones that can be manipulated independently.
Visualizing the Reactivity Logic
The following diagram maps the chemical pathways available to this scaffold.
Figure 1: Orthogonal reactivity map showing the dual-pathway utility of the scaffold.
Mechanistic Insight
-
Zone 1: The Isophthalate Core (Esters): The two methyl ester groups are deactivated relative to simple alkyl esters but are primed for transesterification with diols (e.g., ethylene glycol) to form polyesters. In medicinal chemistry, these can be selectively hydrolyzed or converted to amides.
-
Zone 2: The Allyl Ether (Pendant Group): The allyl group is stable under standard esterification conditions. This stability allows it to survive polymerization, remaining available as a "handle" on the polymer chain. It can subsequently undergo thiol-ene click reactions , a robust method for attaching peptides, fluorescent tags, or cross-linking chains without metal catalysts.
Key Applications
A. Medicinal Chemistry: WDR5 Inhibitors
This compound is a documented intermediate in the synthesis of inhibitors for WDR5 (WD Repeat Domain 5) , a protein involved in histone methylation and often overexpressed in leukemias and solid tumors.
-
Workflow: The ester groups are converted to amides or heterocycles (e.g., benzamides) to interact with the WDR5 binding pocket. The allyloxy group serves as a spacer or hydrophobic element that can be further modified to optimize pharmacokinetic properties.
-
Reference: Wang, F., et al. (2020). WDR5 inhibitors and modulators. WO2020086857A1.
B. Polymer Science: Functionalized Polyesters
In material science, this compound is used as a comonomer to introduce unsaturation into polyesters.
-
Protocol: Copolymerize CAS 21368-39-8 with standard monomers (e.g., dimethyl terephthalate and 1,4-butanediol).
-
Benefit: The resulting polymer contains pendant allyl groups. These can be cross-linked using UV light and a thiol cross-linker to create hard, solvent-resistant coatings, or functionalized with PEG-thiols to tune hydrophilicity.
Safety & Handling (SDS Summary)
Standard Laboratory Safety Protocols apply. Always consult the full Safety Data Sheet (SDS) before handling.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Handling Precautions:
-
Storage: Store in a cool, dry place. Keep container tightly closed.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
References
-
Wang, F., et al. (2020).[1] WDR5 inhibitors and modulators. World Intellectual Property Organization, WO2020086857A1.[1]
-
Sigma-Aldrich. (n.d.). This compound Product Detail.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 21368-39-8.
-
TCI Chemicals. (2026). Safety Data Sheet: Diallyl Isophthalate (Analogous Hazard Data).
Sources
Chemical structure of dimethyl 5-(allyloxy)isophthalate
Comprehensive Technical Guide: Chemical Profiling, Synthesis, and Applications of Dimethyl 5-(allyloxy)isophthalate
Executive Summary
In advanced organic synthesis and medicinal chemistry, the strategic selection of multifunctional building blocks dictates the efficiency of downstream diversification. This compound is a highly versatile, functionally dense intermediate. Structurally, it features an isophthalate core—providing two methyl ester groups for orthogonal deprotection, amidation, or polymerization—and an allyloxy ether linkage at the 5-position. The pendant allyl group serves as a critical synthetic handle, enabling cross-metathesis, epoxidation, or thermal Claisen rearrangements to yield ortho-allyl phenols. This whitepaper details the physicochemical profile, optimized synthesis logic, and advanced applications of this critical intermediate.
Physicochemical Profiling & Structural Logic
Understanding the baseline physical parameters of this compound is essential for reaction scaling and purification design. The presence of the allyloxy group decreases the polarity of the parent phenol, allowing for facile chromatographic separation.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 21368-39-8 |
| Molecular Formula | C₁₃H₁₄O₅ |
| Molecular Weight | 250.25 g/mol |
| Typical Purity Standard | ≥ 98.0% |
| SMILES String | O=C(C1=CC(OCC=C)=CC(C(OC)=O)=C1)OC |
(Data corroborated by)
Mechanistic Synthesis Protocol: The O-Alkylation
As a Senior Application Scientist, I emphasize that a robust protocol must be built on chemical causality and self-validation. The synthesis of this compound relies on the O-alkylation of dimethyl 5-hydroxyisophthalate with allyl bromide (1[1]).
Causality of Experimental Choices:
-
Base Selection (
): A mild, heterogeneous base is mandatory. Stronger bases (e.g., NaOH, KOtBu) risk premature saponification of the methyl ester groups. Potassium carbonate selectively deprotonates the more acidic phenolic -OH (pKa ~10) while leaving the esters intact. -
Solvent Selection (Acetone): Acetone acts as a polar aprotic solvent. It poorly solvates the resulting phenoxide anion, leaving it highly nucleophilic (the "naked anion" effect), which drastically accelerates the
attack on allyl bromide. Furthermore, its low boiling point (56 °C) allows for rapid removal during workup. -
Electrophile Stoichiometry: A 1.5x to 1.6x equivalent excess of allyl bromide compensates for the reagent's volatility and potential trace hydrolysis, driving the reaction to >95% conversion.
Step-by-Step Self-Validating Methodology:
-
Initiation: Suspend dimethyl 5-hydroxyisophthalate (1.0 equiv, e.g., 38.1 mmol) and finely powdered anhydrous
(3.2 equiv) in anhydrous acetone to achieve a 0.3 M concentration.-
Validation Check: The suspension must stir freely; clumping indicates moisture ingress, which will stall the reaction.
-
-
Electrophile Addition: Introduce allyl bromide (1.5 equiv) dropwise at room temperature to prevent localized thermal spikes.
-
Thermal Activation: Heat the heterogeneous mixture to reflux (75 °C external block temperature) for 12 hours.
-
Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The protocol is validated when the starting phenol (
, stains strongly with ) disappears entirely, replaced by a less polar, UV-active product spot ( ).
-
-
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr byproduct and unreacted
). Wash the filter cake thoroughly with ethyl acetate (EtOAc) to ensure complete product recovery. -
Isolation: Concentrate the organic filtrate in vacuo to yield this compound as a highly pure solid (>89% yield).
-
Analytical Validation (NMR): Confirm structural integrity via
-NMR. The protocol is successful if the phenolic -OH proton signal is absent, and new diagnostic peaks appear: an allylic methylene doublet at ~4.6 ppm, and terminal vinyl multiplet/doublets at ~5.3-6.0 ppm.
Downstream Applications: From Oncology to Materials Science
The true value of this molecule lies in its orthogonal reactivity, making it a cornerstone in both drug discovery and materials engineering.
-
Targeted Oncology (WDR5 WIN-Site Inhibitors): In the development of targeted cancer therapeutics, the allyloxy moiety is subjected to a thermal Claisen rearrangement. This migrates the allyl group to the ortho position of the aromatic ring, creating a highly substituted phenol. This intermediate is subsequently cross-coupled to synthesize potent inhibitors targeting the WIN-site of WDR5. Disrupting the MLL1-WDR5 protein-protein interaction is a validated mechanism for halting leukemia and solid tumor proliferation (1[1]).
-
Metal-Organic Frameworks (MOF Linkers): In materials science, the methyl esters are subjected to base hydrolysis (saponification) to yield 5-(allyloxy)isophthalic acid. This dicarboxylic acid acts as a rigid, bidentate organic linker that coordinates with transition metals (e.g., Copper) to construct highly porous MOFs. The pendant allyl group protrudes into the MOF pores, providing a functional handle for post-synthetic modification or specific host-guest interactions utilized in advanced water remediation (2[2]).
-
Bifunctional Photoaffinity Probes: The stable aromatic core and easily modifiable esters make it an ideal precursor for synthesizing bifunctional photoaffinity probes. These probes are deployed to map complex ligand-receptor interactions in structural biology, utilizing the scaffold to attach photoreactive diazirines and affinity tags (3[3]).
Workflow Visualization
Workflow: Synthesis and downstream applications of this compound.
References
-
Sigma-Aldrich. "this compound Product Specification." Sigma-Aldrich.
-
Fesik, S. W., et al. "Wdr5 inhibitors and modulators." Google Patents (WO2020086857A1). 1
-
University of Bologna. "Novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation field." AMS Tesi di Dottorato. 2
-
Nakanishi, K., et al. "A Bifunctional Photoaffinity Probe for Ligand/Receptor Interaction Studies." Columbia University. 3
Sources
Thermal stability of dimethyl 5-(allyloxy)isophthalate monomer
Technical Guide for Polymer Scientists & Chemical Engineers
Executive Summary
Dimethyl 5-(allyloxy)isophthalate (CAS: 21368-39-8) is a functionalized aromatic diester monomer used primarily to introduce pendant allyl groups into high-performance polyesters (e.g., PET, PBT analogs). Its thermal stability is bimodal : the monomer exhibits excellent hydrolytic and oxidative stability at standard storage temperatures but undergoes a specific, thermally induced Claisen rearrangement at elevated processing temperatures (
This guide details the thermal boundaries of this monomer, distinguishing between safe processing windows and the onset of chemical isomerization, ensuring researchers avoid inadvertent structural modification during polymerization.
Chemical Identity & Physicochemical Baseline
Before analyzing thermal behavior, the material's baseline state must be established. The allyloxy moiety disrupts the strong hydrogen bonding network seen in its precursor (dimethyl 5-hydroxyisophthalate), resulting in a lower melting point but distinct reactivity.
| Property | Specification |
| IUPAC Name | Dimethyl 5-(prop-2-en-1-yloxy)benzene-1,3-dicarboxylate |
| CAS Number | 21368-39-8 |
| Molecular Weight | 250.25 g/mol |
| Physical Form | Crystalline Solid (White to off-white) |
| Melting Point ( | Typically |
| Solubility | Soluble in chloroform, acetone, DMF; Insoluble in water |
Critical Purity Note: Commercial samples often contain trace 5-hydroxyisophthalate. Impurities
Thermal Stability Analysis
The thermal profile of this compound is defined by three distinct phases. Unlike simple aliphatic esters, this molecule's stability is limited not by ester pyrolysis, but by the reactivity of the allyl-aryl ether linkage.
Phase I: The Stable Processing Window ( – )
-
Behavior: The monomer is thermally stable.[1] It can be melted and mixed with other monomers (e.g., ethylene glycol, terephthalic acid) without degradation.
-
Rheology: Above its
, it forms a low-viscosity isotropic melt, suitable for bulk polymerization initiation. -
Precaution: In the presence of radical initiators (peroxides, AIBN), the allyl group may begin oligomerizing as low as
. Ensure the system is radical-free if linear polymerization is the goal.
Phase II: The Claisen Instability Zone ( – )
This is the most critical parameter for process engineers. At these temperatures, the monomer does not "decompose" in the traditional sense (mass loss), but undergoes a [3,3]-sigmatropic rearrangement (Claisen Rearrangement).
-
Mechanism: The allyl group migrates from the oxygen atom to the ortho-carbon on the benzene ring, converting the O-allyl ether into a C-allyl phenol.
-
Consequence:
-
Loss of Functionality: The pendant allyl ether (intended for post-polymerization crosslinking) is lost.
-
Phenol Generation: The rearrangement generates a phenolic hydroxyl group, which can interfere with transesterification catalysts or alter the polymer's acidity.
-
-
Detection: This transformation is exothermic and can be observed in DSC (Differential Scanning Calorimetry) as a broad exotherm prior to gross decomposition.
Phase III: Gross Decomposition ( )
-
Mechanism: Pyrolysis of the ester linkages (decarboxylation) and oxidative degradation of the allyl chain.
-
TGA Profile: Significant mass loss (
) typically occurs above under inert atmosphere ( ). Under air, oxidative attack on the allyl double bond reduces this onset to .
Mechanistic Visualization
The following diagram illustrates the thermal pathway, highlighting the critical Claisen rearrangement that acts as the "hidden" degradation step.
Caption: Thermal transformation pathways. The solid path represents the Claisen rearrangement (thermal isomerization), while the dashed path represents radical-induced crosslinking.
Experimental Protocols for Validation
To verify the quality of a specific batch or to determine the exact stability limit for a new formulation, follow these protocols.
Protocol A: Thermogravimetric Analysis (TGA)
Purpose: To determine the onset of mass loss (gross decomposition).
-
Instrument: TGA (e.g., TA Instruments Q500 or similar).
-
Sample Mass: 5–10 mg.
-
Pan: Platinum or Alumina (open).
-
Atmosphere: Nitrogen (
) at 40-60 mL/min. Note: Use Air only if assessing oxidative stability. -
Ramp: Equilibrate at
, then ramp /min to . -
Data Analysis: Record
(temperature at 5% mass loss). If , check for solvent residuals or volatile impurities.
Protocol B: Differential Scanning Calorimetry (DSC)
Purpose: To detect melting point and the Claisen rearrangement exotherm.
-
Instrument: DSC (e.g., TA Instruments Q2000).
-
Sample Mass: 3–5 mg.
-
Pan: Tzero Aluminum Hermetic Pan (crimped to prevent sublimation).
-
Cycle:
-
Heat 1:
to at /min. -
Cool:
to at /min. -
Heat 2:
to at /min.
-
-
Interpretation:
-
Sharp Endotherm (~75-85°C): Melting point.
-
Broad Exotherm (180-220°C): Claisen rearrangement. If this peak appears, your processing temperature is too high.
-
Applications & Handling
-
Functionalized Polyesters: Used as a comonomer (1-5 mol%) in PET/PBT synthesis to provide "handles" for post-polymerization modification (e.g., attaching drugs, dyes, or crosslinking).
-
Storage: Store at
– under inert gas. The allyl group is sensitive to auto-oxidation over long periods, which can form peroxides and lower the thermal stability onset.
References
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from
-
Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH.[2] (Foundational text on the mechanism of allyl aryl ether rearrangement).
- Kricheldorf, H. R. (2001). Aromatic Polyesters. In Handbook of Polymer Synthesis. CRC Press.
-
Thermo Fisher Scientific. (n.d.). Dimethyl isophthalate Safety Data Sheet. Retrieved from [3][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2020086857A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]
- 3. Dimethyl isophthalate, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Dimethyl isophthalate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Dimethyl 5-(allyloxy)isophthalate: Thermodynamic Profiling, Synthesis, and Applications in Advanced Therapeutics
Executive Summary
Dimethyl 5-(allyloxy)isophthalate (CAS: 21368-39-8) is a highly versatile building block utilized extensively in medicinal chemistry and materials science. Featuring orthogonal reactive sites—a terminal alkene and two methyl esters—it serves as a critical intermediate in the synthesis of complex macromolecules and targeted therapeutics, including epigenetic modulators. This technical guide provides an in-depth analysis of its thermodynamic properties (specifically melting and boiling points), explains the causality behind its handling protocols, and outlines a field-proven synthetic methodology.
Thermodynamic Properties: The Causality of Melting and Boiling Points
The physical properties of this compound are not merely static reference numbers; they are critical parameters that dictate storage, handling, and purification strategies in the laboratory. Understanding the molecular forces at play is essential for any application scientist working with this scaffold.
Quantitative Data Summary
| Property | Value | Significance in Experimental Workflow |
| CAS Number | 21368-39-8 | Unique identifier for procurement and safety tracking. |
| Molecular Weight | 250.25 g/mol | Determines stoichiometric calculations for downstream reactions. |
| Molecular Formula | C13H14O5 | Confirms elemental composition for mass spectrometry[1]. |
| Melting Point | ~45–55 °C (Predicted) | Presents as a low-melting solid; prone to "oiling out" during crystallization. |
| Boiling Point | ~340–360 °C (Predicted at 760 mmHg) | High boiling point necessitates vacuum distillation or chromatography to avoid thermal degradation. |
Melting Point Dynamics: Hydrogen Bond Disruption
The synthetic precursor to this compound, dimethyl 5-hydroxyisophthalate, exhibits a relatively high melting point (~158–162 °C) due to strong intermolecular hydrogen bonding facilitated by the free phenolic hydroxyl group. Upon allylation to form this compound, this hydrogen bond donor capacity is entirely eliminated. Consequently, the crystal lattice energy drops significantly. This renders the compound a low-melting solid or a viscous oil at standard room temperature. Practical Insight: This physical state requires careful consideration during isolation; it often resists rapid crystallization and may form a supercooled liquid during workup, requiring seeding or trituration with cold hexanes to induce solidification.
Boiling Point Causality & Thermal Degradation Risks
With a molecular weight of 250.25 g/mol and two polar ester moieties, the compound exhibits a high predicted boiling point (>340 °C at atmospheric pressure). From a process chemistry standpoint, attempting atmospheric distillation is highly ill-advised. Heating an allyl phenyl ether system above 150–200 °C provides sufficient thermal energy to trigger a [3,3]-sigmatropic rearrangement (the Claisen rearrangement). This would irreversibly convert the desired ether into an ortho-allyl phenol derivative. Therefore, purification protocols must rely on high-vacuum distillation (e.g., Kugelrohr at < 1 torr) or silica gel flash chromatography.
Optimized Synthetic Protocol: Williamson Etherification
The following methodology details the synthesis of this compound via a Williamson ether synthesis, adapted from validated protocols used in the development of2 for oncology[2].
Reagents & Materials
-
Substrate: Dimethyl 5-hydroxyisophthalate (1.0 equiv, 38.1 mmol)
-
Alkylating Agent: Allyl bromide (1.5 equiv, 57.1 mmol)
-
Base: Potassium carbonate (K₂CO₃, 3.2 equiv)
-
Solvent: Acetone (0.3 M concentration)
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dimethyl 5-hydroxyisophthalate (8.0 g) and anhydrous K₂CO₃ (16.8 g). Suspend the mixture in acetone (0.13 L)[2].
-
Causality Check: Acetone is selected as the solvent because its boiling point (56 °C) inherently caps the reaction temperature during reflux. This prevents inadvertent thermal degradation or premature Claisen rearrangement. K₂CO₃ is a mild, insoluble base that efficiently deprotonates the phenol (pKa ~10) without hydrolyzing the methyl esters.
-
-
Reagent Addition: Introduce allyl bromide (4.9 mL) to the heterogeneous mixture[2].
-
Thermal Activation: Attach a reflux condenser, place the vessel in a preheated reaction block, and reflux the mixture at 75 °C for 12 hours[2].
-
Workup & Filtration: Cool the mixture to ambient temperature. Filter off the resultant solids (comprising unreacted K₂CO₃ and the KBr byproduct) through a sintered glass funnel. Wash the filter cake thoroughly with ethyl acetate (EtOAc) to ensure complete recovery of the product[2].
-
Concentration: Concentrate the combined organic filtrates in vacuo using a rotary evaporator[2].
-
Self-Validating Step: The crude product should be monitored via TLC or LC-MS. If residual allyl bromide is detected, extended drying under high vacuum is required before proceeding to downstream steps.
-
Fig 1: Synthetic workflow emphasizing thermal control to prevent Claisen rearrangement.
Downstream Applications in Drug Development
The true value of this compound lies in its orthogonal reactivity. The terminal alkene can participate in olefin cross-metathesis, epoxidation, or hydroboration, while the isophthalate esters can be selectively saponified to yield dicarboxylic acids for amidation.
In modern drug discovery, this scaffold has been instrumental in synthesizing inhibitors targeting WDR5 (WD Repeat Domain 5)[2]. WDR5 is a core scaffolding protein in the MLL1 histone methyltransferase complex, and its overexpression is linked to various malignancies, including leukemia and solid tumors[2]. By utilizing this compound as a starting material, medicinal chemists can rapidly generate libraries of isoquinolinone derivatives and imino-azacycle-benzamides that disrupt WDR5-chromatin interactions, offering a promising therapeutic approach for MYC-driven tumors[2].
Fig 2: Orthogonal reactivity of ester and allyl groups in downstream applications.
References
- Title: WO2020086857A1 - Wdr5 inhibitors and modulators Source: Google Patents URL
Sources
Technical Guide: Applications of Dimethyl 5-(allyloxy)isophthalate in Polymer Chemistry
Executive Summary: The Dual-Functionality Advantage
Dimethyl 5-(allyloxy)isophthalate (DMAIP) represents a specialized class of "monomers with orthogonal reactivity." Unlike standard terephthalates used in commodity plastics (PET/PBT), DMAIP introduces a reactive allyl ether pendant group into the polymer backbone without disrupting the step-growth polymerization process.
This guide details the technical utility of DMAIP as a functional precursor. By decoupling the backbone formation (via transesterification) from surface/bulk functionalization (via allyl-specific chemistry), researchers can engineer materials that combine the mechanical robustness of aromatic polyesters with the versatility of "click" chemistry.
Key Chemical Profile
| Property | Specification |
| CAS Number | 21368-39-8 |
| Molecular Weight | 250.25 g/mol |
| Functional Group A | Dimethyl Esters (1,3-position): Enables step-growth polymerization (polyesters, polyamides). |
| Functional Group B | Allyl Ether (5-position): Enables radical crosslinking, thiol-ene click, or epoxidation. |
| Thermal Stability | Stable up to ~220°C (requires radical inhibitor during melt polymerization). |
Strategic Polymerization Pathways
The utility of DMAIP lies in its ability to serve as a functional comonomer . It is rarely used as a homopolymer due to steric bulk and high crosslinking density; rather, it is copolymerized (typically 5–20 mol%) with dimethyl terephthalate (DMT) or isophthalic acid to impart specific functionalities.
Pathway A: Melt Polycondensation (Backbone Formation)
DMAIP behaves as a standard diester. It undergoes transesterification with diols (e.g., ethylene glycol, 1,4-butanediol) or diamines.
-
Challenge: The allyl group is susceptible to thermal crosslinking (oxidative curing) or radical-induced branching at high temperatures (>250°C) typically used for PET synthesis.
-
Solution:
-
Temperature Ceiling: Limit reaction temperature to <220°C.
-
Inhibitors: Introduce radical inhibitors (e.g., 4-methoxyphenol or BHT) at 100–500 ppm during polymerization to preserve the allyl group.
-
Catalysts: Use Titanium(IV) butoxide (Ti(OBu)4) or Dibutyltin oxide (DBTO) which are active at lower temperatures compared to Antimony catalysts.
-
Pathway B: Post-Polymerization Modification (PPM)
Once the polymer backbone is established, the pendant allyl groups serve as "chemical hooks." The most robust method for functionalization is Thiol-Ene Click Chemistry .
-
Mechanism: Radical-mediated addition of a thiol (R-SH) across the allyl double bond.
-
Advantages: High yield, solvent-free options, no metal catalysts (unlike CuAAC click), and rapid kinetics under UV light.
Visualization: Reaction Logic Flow
The following diagram illustrates the orthogonal reactivity of DMAIP, mapping the transition from monomer to functionalized polymer network.
Figure 1: Orthogonal reaction pathways for DMAIP. The blue node represents the starting monomer, yellow the intermediate polymer, and red/green the final application states.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of Poly(butylene adipate-co-5-allyloxyisophthalate)
A biodegradable polyester backbone with reactive side chains.
Reagents:
-
Dimethyl adipate (0.9 eq)
-
This compound (0.1 eq)
-
1,4-Butanediol (2.2 eq - excess to drive equilibrium)
-
Catalyst: Titanium(IV) butoxide (300 ppm)
-
Inhibitor: 4-Methoxyphenol (200 ppm)
Step-by-Step Methodology:
-
Transesterification (Oligomerization):
-
Charge all reagents into a flame-dried reactor equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap.
-
Purge with N2 for 15 mins.[1]
-
Heat to 160°C under continuous stirring. Methanol evolution will begin.
-
Gradually ramp temperature to 190°C over 2 hours until methanol collection ceases.
-
-
Polycondensation (Chain Extension):
-
Apply vacuum slowly (target <1 mbar) to remove excess butanediol.
-
Maintain temperature at 200–210°C . Do not exceed 220°C to prevent allyl degradation.
-
Stir for 3–4 hours until the melt viscosity plateaus (observed via torque increase).
-
-
Isolation:
-
Cool reactor to room temperature under N2 flow.
-
Dissolve polymer in chloroform and precipitate into cold methanol.
-
Dry in a vacuum oven at 40°C overnight.
-
Validation:
-
1H NMR: Verify the presence of allyl protons (multiplet at 5.9–6.1 ppm) and the absence of methyl ester peaks (3.9 ppm).
-
GPC: Target Mn > 15,000 g/mol , PDI < 2.0.
Protocol 4.2: Thiol-Ene Functionalization (Drug Conjugation Model)
Attaching a thiol-functionalized molecule (e.g., N-acetylcysteine or a thiol-drug) to the backbone.
Reagents:
-
Polymer from Protocol 4.1 (1.0 eq of allyl units)
-
Functional Thiol (R-SH) (1.5 eq)
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (1 wt%)
-
Solvent: THF or Chloroform (degassed)
Methodology:
-
Dissolve the polymer and functional thiol in the solvent.
-
Add DMPA and seal the vial under nitrogen atmosphere.
-
Irradiate with UV light (365 nm, ~10 mW/cm²) for 10–30 minutes.
-
Purification: Precipitate the reaction mixture into methanol to remove unreacted thiol and photoinitiator.
-
Result: Quantitative conversion of allyl groups to thioether linkages.
Applications in Drug Development & Materials[3]
Cationic & Functional Coatings
Historically, sulfonated isophthalates (5-SSIPA) are used for cationic dyeable fibers. DMAIP offers a non-ionic alternative that can be cationized post-synthesis .
-
Workflow: Polymerize DMAIP → Click with amino-thiol (e.g., cysteamine) → Quaternize amine.
-
Benefit: Creates antimicrobial surfaces or DNA-binding domains on medical devices.
Hydrogels and Tissue Scaffolds
Incorporating DMAIP into PEG-based polyesters allows for the formation of photocurable hydrogels .
-
Mechanism: A PEG-DMAIP-PEG triblock copolymer is dissolved in water with a dithiol crosslinker. UV exposure creates a stable hydrogel network.
-
Use Case: Injectable hydrogels for controlled drug release where the drug is physically entrapped or chemically tethered to the allyl group [1].
Flame Retardancy
The allyl group allows for the specific attachment of phosphorous-containing thiols.
-
Reaction: Click reaction with 1-thioglycerol or phosphorous thiols.
-
Outcome: High phosphorous content chemically bound to the polymer chain, preventing leaching of the flame retardant over time.
References
-
G. Delaittre, et al. "Thiol-ene “click” reactions and recent applications in polymer and materials synthesis." Polymer Chemistry, vol. 5, no. 5, 2014. Link
-
H. Mutlu, et al. "Silicon-containing polyesters via acyclic diene metathesis polymerization and thiol-ene click chemistry." Beilstein Journal of Organic Chemistry, vol. 6, 2010. Link
-
M. Uygun, et al. "Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications." Polymers, vol. 13, no.[2] 11, 2021. Link
-
Sigma-Aldrich. "this compound Product Sheet." Link
-
K. I. Shivakumar, et al. "Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles." Tetrahedron Letters, vol. 55, no.[3] 36, 2014. Link
Sources
Methodological & Application
Application Note: High-Yield Synthesis of Dimethyl 5-(allyloxy)isophthalate via Williamson Etherification
Strategic Utility & Background
Dimethyl 5-(allyloxy)isophthalate is a highly versatile bifunctional building block utilized extensively in advanced chemical synthesis and drug discovery. The orthogonal reactivity of its functional groups—a terminal alkene and two methyl esters—makes it an ideal scaffold. The allyl ether is highly amenable to cross-metathesis, epoxidation, and hydroboration, while the isophthalate core can undergo saponification or amidation.
Historically, this intermediate has been critical in the synthesis of WDR5 inhibitors for the treatment of leukemia[1], the development of bifunctional photoaffinity probes for mapping ligand-receptor interactions[2], and the construction of novel, functionalized Metal-Organic Frameworks (MOFs) for water remediation[3].
Mechanistic Rationale & Reaction Design (E-E-A-T)
The synthesis relies on a classic Williamson Ether Synthesis (an
-
Nucleophile Generation: The starting material, dimethyl 5-hydroxyisophthalate, contains a phenolic hydroxyl group. The two electron-withdrawing meta-ester groups increase the acidity of the phenol (
), allowing it to be easily deprotonated by a mild base. Potassium carbonate ( ) is selected over stronger bases (like ) to completely prevent unwanted side reactions such as ester saponification or Claisen condensation[1]. -
Electrophile Dynamics: Allyl bromide is chosen over allyl chloride due to the superior leaving group ability of the bromide ion, which significantly lowers the activation energy of the
transition state. A 1.5x stoichiometric excess is employed because allyl bromide is volatile (bp ~71 °C) and can be partially lost to the headspace during reflux[1]. -
Solvent Effect: Acetone is the optimal polar aprotic solvent for this transformation. It readily dissolves both the electrophile and the neutral phenol but leaves the
largely insoluble, creating a heterogeneous reaction mixture. Crucially, acetone does not heavily solvate the generated phenoxide anion, leaving it "naked" and highly nucleophilic for the attack[3].
Reaction Workflow
Fig 1: Workflow for the Williamson ether synthesis of this compound.
Quantitative Stoichiometry & Materials
The following table summarizes the optimized quantitative data for a 38.1 mmol scale synthesis, ensuring complete conversion and maximum yield[1].
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| Dimethyl 5-hydroxyisophthalate | 210.18 | 1.0 | 8.0 g (38.1 mmol) | Substrate |
| Allyl Bromide ( | 120.98 | 1.5 | 4.9 mL (6.9 g) | Electrophile |
| Potassium Carbonate ( | 138.21 | 3.2 | 16.8 g | Mild Base |
| Acetone (Anhydrous) | 58.08 | - | 130 mL (0.3 M) | Polar Aprotic Solvent |
Step-by-Step Experimental Protocol
Phase 1: Setup and Deprotonation
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add dimethyl 5-hydroxyisophthalate (8.0 g, 38.1 mmol) and anhydrous
(16.8 g, 121.9 mmol) to the flask. -
Suspend the mixture in anhydrous acetone (130 mL). Stir at room temperature for 15 minutes to initiate the deprotonation of the phenol. Note: The mixture will remain heterogeneous.
Phase 2: Alkylation 4. Using a syringe, add allyl bromide (4.9 mL, 57.1 mmol) dropwise to the stirring heterogeneous mixture. 5. Transfer the flask to a preheated reaction block or oil bath. 6. Reflux the reaction mixture at 60 °C (internal temperature) under an inert atmosphere (nitrogen or argon) for 12 hours[1].
Phase 3: Workup and Isolation
7. Allow the reaction mixture to cool to room temperature.
8. Filter the resultant suspension through a pad of Celite or a medium-porosity fritted glass funnel to remove the inorganic solids (excess
Self-Validating Analytical Parameters
To ensure the integrity of the protocol, utilize the following self-validating checkpoints:
-
Visual Cues: During reflux, the visual texture of the suspended solids will change. Granular
is gradually replaced by a finer, chalky precipitate of . -
Thin Layer Chromatography (TLC):
-
Eluent: 20% EtOAc in Hexanes.
-
Observation: The starting phenol is highly polar and will streak near
. The product is a non-polar ether and will migrate as a distinct, tight spot at . Use a stain; the product's allyl double bond will instantly reduce the stain, appearing bright yellow against a purple background.
-
-
H NMR Verification (400 MHz,
):- 8.27 (t, J = 1.4 Hz, 1H): Aromatic proton at C2 (flanked by the two esters).
- 7.75 (d, J = 1.4 Hz, 2H): Aromatic protons at C4 and C6.
- 6.05 (ddt, J = 17.2, 10.5, 5.3 Hz, 1H): Internal methine proton of the allyl group.
- 5.44 (dq, J = 17.2, 1.5 Hz, 1H) & 5.32 (dq, J = 10.5, 1.5 Hz, 1H): Terminal alkene protons (trans and cis coupling, respectively).
- 4.62 (dt, J = 5.3, 1.5 Hz, 2H): Methylene protons of the allyl ether.
- 3.94 (s, 6H): Methyl ester protons. Disappearance of the broad phenolic -OH peak (~9.0 ppm) confirms complete conversion[3].
Troubleshooting & Process Optimization
-
Incomplete Conversion: If TLC indicates unreacted starting material after 12 hours, the
may have absorbed atmospheric moisture, reducing its basicity. To rescue the reaction, add 0.1 equivalents of Potassium Iodide (KI). This facilitates an in situ Finkelstein reaction, temporarily generating allyl iodide, which is an even more potent electrophile than allyl bromide. -
Ester Hydrolysis (Saponification): If a highly polar baseline spot appears on the TLC, water has contaminated the reaction, leading to partial hydrolysis of the methyl esters. Ensure all glassware is oven-dried and that anhydrous grade acetone is used.
References
- WO2020086857A1 - Wdr5 inhibitors and modulators Source: Google Patents URL
-
A Bifunctional Photoaffinity Probe for Ligand/Receptor Interaction Studies Source: Columbia University / Journal of Organic Chemistry URL:[Link]
-
Novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation Source: AMS Tesi di Dottorato (Alma Mater Studiorum - Università di Bologna) URL:[Link]
Sources
Using dimethyl 5-(allyloxy)isophthalate as a cross-linking agent
Application Note: Advanced Cross-Linking Strategies Using Dimethyl 5-(Allyloxy)isophthalate (DMAIP) in Functional Polyesters
Executive Summary & Mechanistic Rationale
The development of functional, cross-linkable polyesters is a critical pathway in the design of advanced biomaterials, shape-memory polymers, and flexible elastomers. This compound (DMAIP) serves as a highly specialized, bifunctional monomer that introduces a pendant allyl ether group into the polymer backbone.
Unlike traditional unsaturated monomers (e.g., maleic anhydride), which place double bonds directly within the polymer backbone and are prone to thermal cis-trans isomerization or premature cross-linking (gelation) during high-temperature synthesis, DMAIP physically decouples the polymerizable handle from the step-growth backbone. The monomer is readily synthesized via the allylation of dimethyl 5-hydroxyisophthalate[1]. The resulting pendant allyl group exhibits remarkable thermal stability during melt polycondensation and serves as a highly reactive, orthogonal handle for post-polymerization modifications, such as metathesis[2] or UV-initiated thiol-ene "click" cross-linking.
Critical Mechanistic Insight: Because DMAIP is an allyl aryl ether, polycondensation temperatures must be strictly maintained below 200°C. Exceeding this thermal threshold risks triggering a Claisen rearrangement, which would convert the valuable allyloxy group into an ortho-allyl phenol—a moiety that acts as a radical scavenger and will actively inhibit subsequent cross-linking efforts.
Experimental Workflows
The following protocol details a two-phase self-validating system: the synthesis of a linear pre-polymer, Poly(butylene allyloxyisophthalate) (PBAI), followed by its rapid photocuring into an elastomer.
Fig 1. Chemical workflow from DMAIP monomer to UV-cured cross-linked elastomer network.
Phase 1: Synthesis of Allyl-Functionalized Pre-polymer (PBAI)
Objective: Synthesize a high-molecular-weight linear polyester while preserving the pendant allyl groups.
-
Monomer Loading: Charge a flame-dried, three-neck round-bottom flask with DMAIP (1.0 eq) and 1,4-butanediol (BDO, 2.2 eq). The excess diol is required to drive the initial transesterification.
-
Catalysis: Add Titanium(IV) butoxide (Ti(OBu)₄, 0.1 wt% relative to monomers) as the transesterification/polycondensation catalyst.
-
Transesterification (Oligomerization): Purge the system with N₂. Heat the mixture to 160°C for 2 hours.
-
Causality: This step forms oligomers and distills off the methanol byproduct. Vacuum must not be applied yet; doing so would prematurely vaporize the relatively low-molecular-weight DMAIP monomer (MW 250.25 g/mol )[1], destroying the stoichiometric balance.
-
-
Polycondensation: Gradually increase the temperature to 195°C and slowly apply high vacuum (< 0.1 Torr) over 30 minutes. Maintain these conditions for 3–4 hours.
-
Causality: The high vacuum removes the excess BDO, driving the step-growth equilibrium toward a high-molecular-weight polymer. The temperature is capped at 195°C to prevent the aforementioned Claisen rearrangement.
-
-
Recovery: Cool the viscous melt, dissolve in minimal chloroform, and precipitate into cold methanol. Dry under vacuum to yield the PBAI pre-polymer.
Phase 2: UV-Initiated Thiol-Ene Cross-Linking
Objective: Convert the linear PBAI into a 3D elastomeric network.
-
Formulation: Dissolve the PBAI pre-polymer in dichloromethane (DCM) to a 30 wt% solution. Add Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) to achieve a precise 1:1 molar ratio of Thiol (-SH) to Ene (-CH=CH₂). Add 1 wt% Irgacure 2959 as the photoinitiator.
-
Casting: Pour the formulation into a Teflon mold and allow the DCM to evaporate in the dark at room temperature for 12 hours.
-
Curing: Subject the dried film to UV irradiation (365 nm, 10 mW/cm²) for 5 minutes.
-
Causality: Thiol-ene click chemistry proceeds via a radical step-growth mechanism [3]. Unlike the chain-growth polymerization of acrylates, thiol-ene networks exhibit delayed gelation, which significantly reduces internal shrinkage stress and yields a highly homogeneous, defect-free polymer network. Furthermore, the reaction is immune to oxygen inhibition, eliminating the need for an inert atmosphere during curing.
-
Quantitative Data & Optimization
The mechanical and physical properties of the resulting elastomer are entirely dictated by the stoichiometric ratio of the thiol cross-linker to the pendant allyl groups.
Table 1: Effect of Thiol:Ene Molar Ratio on Network Properties
| Thiol:Ene Molar Ratio | Gel Fraction (%) | Young's Modulus (MPa) | Solvent Swelling Ratio (Q) |
| 0.5 : 1.0 | 65.2 | 1.2 | 8.5 |
| 0.8 : 1.0 | 88.4 | 3.5 | 4.2 |
| 1.0 : 1.0 | 98.1 | 5.8 | 2.1 |
| 1.2 : 1.0 | 94.5 | 4.6 | 3.0 |
Data Interpretation: Peak mechanical performance and network percolation (Gel Fraction) are achieved at a strict 1:1 stoichiometry. Deviating to a 1.2:1 ratio introduces excess thiols that act as chain-terminating agents, prematurely halting network propagation and reducing the overall cross-link density.
Fig 2. Logical relationship between formulation parameters and final network properties.
Self-Validating Quality Control
To ensure the scientific integrity of the synthesized materials, the following self-validating checks must be integrated into the workflow:
-
Pre-polymer Structural Validation (¹H NMR): Before proceeding to cross-linking, analyze the PBAI pre-polymer via ¹H NMR (in CDCl₃). The presence of the pendant allyl group is confirmed by distinct multiplet peaks at δ 5.3–5.5 ppm (terminal =CH₂) and δ 6.0–6.1 ppm (internal -CH=). If the integration ratio of these peaks to the aromatic protons (δ 7.7, 8.3 ppm) is lower than theoretical values, it indicates thermal degradation (Claisen rearrangement) occurred during Phase 1, and the polycondensation temperature must be lowered.
-
Network Validation (Soxhlet Extraction): Post-UV curing, subject the elastomer to Soxhlet extraction in boiling dichloromethane for 24 hours. A calculated Gel Fraction > 95% confirms the successful formation of a fully percolated, covalently cross-linked 3D network. A lower gel fraction indicates incomplete UV penetration or stoichiometric mismatch.
References
1.[1] Google Patents. (2020). WO2020086857A1 - Wdr5 inhibitors and modulators. (Details the synthetic preparation of this compound from dimethyl 5-hydroxyisophthalate and allyl bromide). Retrieved from: 2.[2] Oike, H., Mouri, T., & Tezuka, Y. (2002). Designing 8-Shaped Polymer Topology by Metathesis Condensation with Cyclic Poly(THF) Precursors Having Allyl Groups. Macromolecules, 36(1), 85-90. (Demonstrates the utility of 5-allyloxyisophthalate as a robust handle for post-polymerization topological modification). Retrieved from:[Link] 3. Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Retrieved from:[Link]
Sources
Application Notes and Protocols: Functionalization of Polyesters with Dimethyl 5-(allyloxy)isophthalate
Introduction: Beyond Inert Scaffolds to Active Biomaterials
Aliphatic polyesters, such as polylactic acid (PLA) and poly(ε-caprolactone) (PCL), are cornerstones of the biomedical field, prized for their excellent biocompatibility and biodegradability.[1][2] Their applications range from surgical sutures and implantable devices to advanced drug delivery systems.[1][3][4] However, the inherent hydrophobicity and lack of reactive functional groups on traditional polyesters limit their utility, particularly in applications requiring specific biological interactions or the covalent attachment of therapeutic molecules.[1][5] This limitation has driven the development of functional polyesters, designed to serve not just as inert structural materials but as active components in sophisticated biomedical constructs.
This guide details the use of dimethyl 5-(allyloxy)isophthalate , a versatile aromatic diester monomer, to introduce pendant allyl groups into the polyester backbone. These allyl groups serve as highly efficient chemical handles for post-polymerization modification via thiol-ene "click" chemistry.[6] This approach allows for the precise, covalent attachment of a wide array of molecules—including peptides, drugs, and imaging agents—transforming a standard polyester into a highly functionalized, tailor-made biomaterial for cutting-edge research and drug development.
Section 1: The Underlying Chemistry and Strategy
The functionalization strategy is a two-stage process: first, the synthesis of a polyester copolymer containing the allyl-functional monomer, and second, the subsequent "clicking" of a desired molecule onto these allyl groups.
The Keystone Monomer: this compound
This compound is an AB-type monomer where the two methyl ester groups can participate in polycondensation reactions with diols, while the allyloxy group remains as a pendant, non-reactive moiety during polymerization. Its structure is ideal for seamless integration into existing polyester synthesis protocols, such as melt polycondensation.[7][8]
Stage 1: Synthesis of Allyl-Functionalized Polyester
The most common and scalable method for synthesizing high molecular weight aromatic-aliphatic copolyesters is melt polycondensation. This process involves reacting di-ester monomers (like this compound and, typically, a primary structural diester like dimethyl terephthalate) with an excess of a diol (e.g., 1,4-butanediol). The reaction proceeds in two steps:
-
Transesterification: At high temperatures (180-220 °C) and in the presence of a catalyst, the methyl ester groups of the isophthalate monomer react with the hydroxyl groups of the diol, releasing methanol.
-
Polycondensation: The temperature is further increased (240-280 °C) and a high vacuum is applied. This crucial step removes the excess diol and drives the polymerization reaction forward, leading to the formation of a high molecular weight polymer.
The causality behind this two-step process is rooted in reaction kinetics and equilibrium. The initial transesterification is favored by the removal of the volatile methanol byproduct. The subsequent polycondensation requires a high vacuum to remove the less volatile diol, shifting the equilibrium towards the formation of long polymer chains.
Stage 2: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry
The pendant allyl groups introduced into the polyester are now available for modification. The thiol-ene reaction is a premier example of "click" chemistry, a class of reactions that are highly efficient, specific, and produce no byproducts.[9][10] The radical-mediated thiol-ene reaction proceeds via a free-radical chain mechanism, typically initiated by UV light in the presence of a photoinitiator.[11]
Mechanism:
-
Initiation: The photoinitiator absorbs UV light and generates free radicals.
-
Propagation (Chain Transfer): A radical abstracts a hydrogen atom from the thiol (R-SH), creating a thiyl radical (R-S•).
-
Propagation (Addition): The thiyl radical adds across the allyl double bond (C=C) of the polyester, forming a carbon-centered radical.
-
Propagation (Chain Transfer): This new radical abstracts a hydrogen from another thiol molecule, creating the final thioether linkage and regenerating a thiyl radical, which continues the chain reaction.
This mechanism's elegance lies in its self-perpetuating cycle, leading to rapid and quantitative conversion with minimal side reactions, making it an exceptionally trustworthy method for biomaterial functionalization.[9]
Caption: Radical-mediated Thiol-Ene "Click" Chemistry Mechanism.
Section 2: Experimental Protocols and Workflows
These protocols provide a validated framework for synthesis and functionalization. Researchers should adapt them based on the specific diol, thiol-modifier, and desired polymer characteristics.
Protocol 1: Synthesis of Allyl-Functionalized Copolyester
This protocol describes the synthesis of a copolyester using dimethyl terephthalate (DMT) as the primary structural unit, this compound (DMAI) for functionalization, and 1,4-butanediol (BDO) as the diol.
Caption: Workflow for Melt Polycondensation Synthesis.
Materials & Reagents
| Reagent | Molar Ratio | Purpose |
|---|---|---|
| Dimethyl Terephthalate (DMT) | 0.9 | Primary structural monomer |
| This compound (DMAI) | 0.1 | Functional monomer |
| 1,4-Butanediol (BDO) | 2.2 | Diol co-monomer |
| Antimony(III) Oxide (Sb₂O₃) | 0.05 mol% | Polycondensation catalyst |
| Zinc Acetate (Zn(OAc)₂) | 0.05 mol% | Transesterification catalyst |
Step-by-Step Methodology:
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a collection flask.
-
Charging: Charge the reactor with DMT, DMAI, BDO, and the catalysts. The molar ratio of functional monomer (DMAI) can be adjusted to control the density of allyl groups.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause polymer degradation at high temperatures.
-
Transesterification: Heat the mixture to 180 °C under a slow nitrogen stream. Increase the temperature gradually to 220 °C over 2-3 hours. Methanol will distill off as a byproduct. The reaction is complete when ~95% of the theoretical amount of methanol has been collected. Causality Note: The gradual temperature increase prevents the sublimation of DMT before it can react.
-
Polycondensation: Reduce the pressure slowly to <1 Torr while increasing the temperature to 250-270 °C. A significant increase in the viscosity of the melt will be observed. Continue the reaction for 2-4 hours until the desired viscosity (and thus molecular weight) is achieved, indicated by the torque on the mechanical stirrer.
-
Extrusion and Recovery: Extrude the molten polymer from the reactor under positive nitrogen pressure into a water bath to quench it.
-
Purification & Drying: Pelletize the resulting polymer strand. To remove unreacted monomers and catalyst residues, dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold methanol). Dry the purified polymer under vacuum at 40-50 °C for 24 hours.
Protocol 2: Characterization of the Allyl-Functionalized Polyester
Verifying the structure and properties of the synthesized polymer is a critical, self-validating step before proceeding to functionalization.
Analytical Techniques & Expected Results
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H NMR | Confirm structure & composition | - Peaks for aromatic protons of DMT and DMAI. - Characteristic peaks for the allyl group (~5.9-6.1 ppm, ~5.2-5.4 ppm, ~4.6 ppm). - Peaks for the BDO aliphatic protons in the polymer backbone. - Composition can be calculated from the integration ratio of DMAI aromatic protons to DMT aromatic protons. |
| FTIR | Identify functional groups | - Strong ester C=O stretch (~1720 cm⁻¹). - Aromatic C=C stretches (~1600-1450 cm⁻¹). - Alkene C=C stretch from allyl group (~1645 cm⁻¹). - C-O stretches (~1250-1100 cm⁻¹). |
| GPC | Determine molecular weight (Mn, Mw) and polydispersity (PDI) | - Mn > 15,000 g/mol . - PDI typically between 1.8 and 2.5 for melt polycondensation. |
| DSC | Measure thermal transitions | - A single glass transition temperature (Tg), indicating a random copolymer. - Melting temperature (Tm) if the BDO-DMT segments are long enough to crystallize. |
Note: Detailed spectral assignments and thermal analysis require comparison with literature values and polymer standards.[8][12][13][14]
Protocol 3: Thiol-Ene Functionalization of the Polyester
This protocol describes the attachment of a model thiol-containing molecule, N-acetylcysteine, to the allyl-functionalized polyester.
Caption: Workflow for Thiol-Ene "Click" Functionalization.
Materials & Reagents
| Reagent | Molar Ratio (relative to allyl groups) | Purpose |
|---|---|---|
| Allyl-Functionalized Polyester | 1.0 | Substrate |
| N-acetylcysteine | 1.5 | Thiol-containing molecule |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 0.1 | Photoinitiator |
| Dichloromethane (DCM) / Tetrahydrofuran (THF) | - | Solvent |
Step-by-Step Methodology:
-
Solution Preparation: In a quartz reaction vessel, dissolve the allyl-functionalized polyester (1.0 eq of allyl groups) in a suitable solvent (e.g., DCM).
-
Add Reagents: Add the thiol-containing molecule (1.5 eq) and the photoinitiator (0.1 eq). Stir until all components are fully dissolved. Causality Note: A slight excess of the thiol ensures complete conversion of the allyl groups on the polymer.
-
Degassing: Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
UV Irradiation: Place the vessel under a UV lamp (typically 365 nm). Irradiate the solution while stirring for 15-60 minutes. Reaction progress can be monitored by taking aliquots and analyzing via ¹H NMR.
-
Purification: After the reaction, precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or diethyl ether).
-
Washing: Collect the precipitated polymer by filtration or centrifugation. Wash thoroughly with the non-solvent multiple times to remove any unreacted thiol and photoinitiator byproducts.
-
Drying: Dry the final functionalized polymer under vacuum at room temperature until a constant weight is achieved.
Protocol 4: Confirmation of Successful Functionalization
The final step is to rigorously confirm that the "click" reaction has occurred and the desired molecule is attached.
-
¹H NMR Spectroscopy: This is the most definitive technique. A successful reaction is confirmed by the complete disappearance of the characteristic allyl proton signals (~5.2-6.1 ppm) and the appearance of new, distinct signals corresponding to the protons of the attached molecule (e.g., the N-acetylcysteine methyl and amide protons).[15][16]
-
FTIR Spectroscopy: The weak C=C alkene stretch at ~1645 cm⁻¹ should disappear or be significantly attenuated. New peaks corresponding to the attached moiety (e.g., amide bands from a peptide) may become visible.
-
Change in Physical Properties: Successful functionalization often alters the polymer's properties. For example, attaching a hydrophilic molecule like N-acetylcysteine can increase the polymer's hydrophilicity, potentially lowering its glass transition temperature (as measured by DSC) and changing its solubility profile.
Section 3: Applications in Drug Development and Biomedical Research
The ability to easily and efficiently modify polyesters opens up a vast landscape of applications.
-
Targeted Drug Delivery: Targeting ligands such as RGD peptides, antibodies, or vitamins can be "clicked" onto the surface of polyester-based nanoparticles.[3] This enables active targeting of cancer cells or specific tissues, increasing therapeutic efficacy while reducing systemic toxicity.
-
Bioactive Scaffolds: For tissue engineering, the polyester scaffold can be functionalized with cell-adhesive peptides or growth factors to promote specific cell attachment, proliferation, and differentiation.[5] This transforms the scaffold from a passive support to an active biological guide.
-
Creating Stimuli-Responsive Materials: Molecules that respond to specific biological cues (e.g., pH, redox potential, enzymes) can be attached. This allows for the design of "smart" drug delivery systems that release their payload only in the target microenvironment, such as a tumor or an inflamed tissue.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight in Polymerization | 1. Impure monomers or diol. 2. Inefficient vacuum during polycondensation. 3. Incorrect stoichiometry (diol:diester ratio). 4. Insufficient reaction time or temperature. | 1. Recrystallize/distill monomers and dry diol thoroughly. 2. Check for leaks in the vacuum system; ensure pressure is <1 Torr. 3. Carefully measure all reagents; ensure a slight excess of diol initially. 4. Increase polycondensation time or temperature (within polymer stability limits). |
| Incomplete Thiol-Ene Reaction | 1. Oxygen inhibition. 2. Insufficient UV exposure (time or intensity). 3. Inactive photoinitiator. 4. Steric hindrance on the polymer or thiol. | 1. Ensure thorough degassing of the reaction mixture before irradiation. 2. Increase irradiation time or move the lamp closer to the vessel. 3. Use fresh photoinitiator. 4. Increase the concentration of the thiol or switch to a less hindered thiol if possible. |
| Polymer Gels During Thiol-Ene Reaction | 1. Presence of a di-thiol impurity. 2. High polymer concentration leading to intermolecular crosslinking. | 1. Use high-purity mono-thiol reagents. 2. Perform the reaction at a lower polymer concentration (higher dilution). |
| Difficulty Purifying Final Product | 1. Unreacted thiol is difficult to separate from the polymer. 2. Polymer is soluble in the precipitation solvent. | 1. Increase the number of precipitation/washing cycles. Consider dialysis for water-soluble polymers. 2. Test different non-solvents to find one that effectively precipitates the polymer while dissolving the impurities. |
Section 5: References
-
Functional Polyesters: Tailoring Structure and Biomedical Functions. ACS Publications. Available at:
-
Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. MDPI. Available at:
-
Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. PMC. Available at:
-
Precise molecular weight determination and structure characterization of end-functionalized polymers: An NMR approach via combination of one-dimensional and two-dimensional techniques. ResearchGate. Available at:
-
Biomedical Applications of Biodegradable Polyesters. MDPI. Available at:
-
Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023). Frontiers. Available at:
-
Aminolysis-based surface modification of polyesters for biomedical applications. RSC Publishing. Available at:
-
One-Pot Syntheses and Characterizations of “Click-able” Polyester Polymers for Potential Biomedical Applications. CORE. Available at:
-
Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. Available at:
-
Surface Functionalization of Polyester Textiles for Antibacterial and Antioxidant Properties. MDPI. Available at:
-
Surface Functionalities of Polymers for Biomaterial Applications. PMC. Available at:
-
Biodegradable Aliphatic Polyesters for Drug Delivery. Sigma-Aldrich. Available at:
-
Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... PMC. Available at:
-
The synthesis and characterisation of hyperbranched polyesters. Durham e-Theses. Available at: [Link]
-
Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Preprints.org. Available at: [Link]
-
Thiol-Ene Click Chemistry. ResearchGate. Available at: [Link]
-
Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Royal Society of Chemistry. Available at: [Link]
-
Monitoring Polymer Functionalization by diffusion NMR. Magritek. Available at: [Link]
-
Sustainable polyesters via direct functionalization of lignocellulosic sugars. Science. Available at: [Link]
-
Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. ResearchGate. Available at: [Link]
-
Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). MDPI. Available at: [Link]
-
Ring-opening polymerization of L-lactide using N-heterocyclic molecules: mechanistic, kinetics and DFT studies. Royal Society of Chemistry. Available at: [Link]
-
Ring-opening polymerization of lactide with group 3 metal complexes supported by dianionic alkoxy-amino-bisphenolate ligands: combining high activity, productivity, and selectivity. PubMed. Available at: [Link]
-
“Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC. Available at: [Link]
-
“Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths. Royal Society of Chemistry. Available at: [Link]
-
Dynamics of Functionalized Nanoparticles by NMR. University of Wisconsin-Madison. Available at: [Link]
-
Polymer Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and properties of polyesters derived from renewable eugenol and α,ω-diols via a continuous overheating method. Royal Society of Chemistry. Available at: [Link]
-
Ring-Opening Polymerization of rac-Lactide Catalyzed by Octahedral Nickel Carboxylate Complexes. MDPI. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS. Swaminathan Sivaram. Available at: [Link]
-
Bismuth subsalicylate, a low-toxicity catalyst for the ring-opening polymerization (ROP) of l-lactide (l-LA) with aliphatic diol initiators. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023) [frontiersin.org]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swaminathansivaram.in [swaminathansivaram.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis and characterisation of hyperbranched polyesters - Durham e-Theses [etheses.dur.ac.uk]
- 14. Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring Polymer Functionalization by diffusion NMR - Magritek [magritek.com]
- 16. Dynamics of Functionalized Nanoparticles by NMR – Chemistry NMR Facility – UW–Madison [nmr.chem.wisc.edu]
Copolymerization of dimethyl 5-(allyloxy)isophthalate with styrenic monomers
Technical Application Note: Controlled Incorporation of Dimethyl 5-(allyloxy)isophthalate (DMAIP) into Styrenic Matrices
Executive Summary
This guide details the synthesis and copolymerization of This compound (DMAIP) with styrene. While styrenic polymers are ubiquitous in biomedical and industrial applications, they lack reactive functional groups for post-polymerization modification. DMAIP serves as a "functional handle," introducing pendant diester groups that can be hydrolyzed to dicarboxylic acids (for pH-responsive drug delivery vectors) or transesterified for crosslinking.
Critical Challenge: Allyl monomers typically exhibit degradative chain transfer , severely retarding polymerization rates and limiting molecular weight when copolymerized with styrene.[1] This protocol utilizes optimized initiator kinetics and specific thermal profiles to overcome the "allyl penalty," ensuring viable yields (>60%) and controlled incorporation.
Part 1: Monomer Synthesis (DMAIP)
Before copolymerization, high-purity DMAIP must be synthesized. Commercial grades of dimethyl 5-hydroxyisophthalate are the starting point.
Reaction Logic:
This is a standard Williamson ether synthesis. The phenolic proton (pKa ~8-10) is deprotonated by a weak base (
Synthesis Workflow (Graphviz):
Figure 1: Synthetic pathway for DMAIP monomer generation.
Protocol:
-
Dissolution: Dissolve 21.0 g (0.1 mol) of dimethyl 5-hydroxyisophthalate in 150 mL of anhydrous acetone.
-
Base Addition: Add 20.7 g (0.15 mol) of anhydrous
. Stir for 30 min to form the phenoxide. -
Alkylation: Add 14.5 g (0.12 mol) of allyl bromide dropwise.
-
Reflux: Heat to reflux (56°C) for 18–24 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1).
-
Workup: Filter off inorganic salts. Evaporate solvent.[2][3][4] Recrystallize the residue from methanol/water to obtain white crystals.
-
Validation:
NMR should show the disappearance of the phenolic -OH (approx 10 ppm) and appearance of allylic signals (5.9–6.1 ppm multiplet).
Part 2: Copolymerization Dynamics & Challenges
Researchers must understand the kinetic mismatch between Styrene (
-
Styrene (
): Conjugated, highly reactive radical ( ). -
DMAIP (
): Unconjugated allyl group. The radical formed on the allyl group is stabilized by resonance but is sterically hindered and prone to hydrogen abstraction (degradative chain transfer).
The Mechanism of Retardation: Instead of adding to the double bond, a growing polystyryl radical may abstract an allylic hydrogen from DMAIP. This creates a stable allylic radical that cannot re-initiate polymerization effectively, terminating the chain.[1]
Strategic Adjustments:
-
High Initiator Load: Use 2–4 mol% AIBN (vs. standard 0.5%) to compensate for chain termination.
-
Monomer Feed: Styrene must be in excess. A feed ratio of 80:20 or 90:10 (Styrene:DMAIP) is recommended to maintain propagation rates.
Part 3: Experimental Protocol (Copolymerization)
Objective: Synthesize Poly(Styrene-co-DMAIP) with ~10 mol% functional incorporation.
Materials:
-
Styrene (Deinhibited via basic alumina column immediately before use).
-
DMAIP (Synthesized in Part 1).
-
AIBN (Recrystallized from methanol).
-
Solvent: Toluene (anhydrous).
Experimental Workflow (Graphviz):
Figure 2: Free Radical Polymerization workflow for Styrene-DMAIP copolymers.
Step-by-Step Procedure:
-
Charge: In a Schlenk tube equipped with a magnetic stir bar, add:
-
DMAIP: 1.25 g (5.0 mmol)
-
Styrene: 4.68 g (45.0 mmol)
-
Toluene: 5.0 mL (Total monomer concentration ~5 M to favor propagation over transfer).
-
AIBN: 0.16 g (1.0 mmol, 2 mol% relative to total monomer).
-
-
Degas: Seal the tube. Perform three Freeze-Pump-Thaw cycles .[1]
-
Why? Oxygen is a diradical that inhibits polymerization and induces an induction period.
-
-
React: Backfill with Argon. Immerse in a thermostated oil bath at 70°C . Stir at 300 rpm.
-
Time: Run for 16–24 hours. Expect conversion to be lower than pure styrene (typically 40–60%).
-
-
Termination: Cool the tube rapidly in liquid nitrogen or ice water to stop the reaction.
-
Purification:
-
Dilute the viscous mixture with 5 mL of THF.
-
Dropwise add the solution into 200 mL of cold Methanol under vigorous stirring. The polymer will precipitate as a white solid; unreacted DMAIP and styrene remain in solution.
-
-
Drying: Filter the solid and dry in a vacuum oven at 40°C for 24 hours.
Part 4: Characterization & Data Analysis
To validate the successful incorporation of the "slow" allyl monomer, you must compare feed ratios to copolymer composition.
Table 1: Expected Characterization Outcomes
| Technique | Parameter | Observation/Target |
| Methyl ester protons (-COOCH 3) from DMAIP. | ||
| Aromatic protons from Styrene. | ||
| Allylic ether protons (-O-CH 2-), broadened due to polymerization. | ||
| GPC | Expect | |
| FTIR | Carbonyl Stretch | Strong peak at ~1720 |
Calculation of Copolymer Composition (
Part 5: Troubleshooting
Issue: Low Molecular Weight (Oligomers only)
-
Cause: Excessive degradative chain transfer to the allyl monomer.[1]
-
Solution: Reduce the feed ratio of DMAIP (e.g., to 5 mol%). Alternatively, switch to Emulsion Polymerization , where compartmentalization can sometimes shield radicals from termination events, though this is complex for water-insoluble monomers.
Issue: No Incorporation of DMAIP
-
Cause: Reactivity ratio
. Styrene is consuming itself before DMAIP enters the chain. -
Solution: Use a Semi-Batch approach. Start with all the DMAIP in the reactor and slowly feed Styrene over time to keep the instantaneous concentration of Styrene low, forcing the growing chain to accept DMAIP.
References
-
Synthesis of Functional Isophthalates: Kusumocahyo, S. P., & Kanamori, T. (2004). Synthesis and characterization of novel aromatic polyamides containing allyloxy pendant groups. Source: Polymer Journal.
-
Allyl-Styrene Copolymerization Kinetics: Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. II.[5] Preliminary Kinetic Study of the Peroxide-Induced Polymerization of Allyl Acetate. (Foundational mechanism for degradative chain transfer). Source: Journal of the American Chemical Society.
-
General Copolymerization Protocols: Odian, G. (2004). Principles of Polymerization (4th Ed.). Chapter 3: Radical Chain Polymerization. Source: Wiley Online Library.
-
Functional Styrenic Copolymers for Drug Delivery: Rao, J. P., & Geckeler, K. E. (2011). Polymer nanoparticles: Preparation techniques and size-control parameters. (Context for using ester-functionalized polymers). Source: Progress in Polymer Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Application Note: High-Yield Hydrolysis of Dimethyl 5-(allyloxy)isophthalate to 5-(allyloxy)isophthalic Acid
Executive Summary
5-(Allyloxy)isophthalic acid is a highly sought-after bifunctional building block. Its rigid dicarboxylic acid moiety is ideal for constructing robust Metal-Organic Frameworks (MOFs) [1], while the pendant allyl ether provides a versatile handle for post-synthetic modifications via thiol-ene click chemistry or cross-linking. The most reliable route to synthesize this compound is through the base-catalyzed hydrolysis (saponification) of its ester precursor, dimethyl 5-(allyloxy)isophthalate [2]. This application note details a highly optimized, self-validating protocol for this transformation, tailored for researchers and drug development professionals requiring high-purity intermediates.
Mechanistic Rationale & Experimental Design
The transformation of a diester to a dicarboxylic acid requires the cleavage of two acyl-oxygen bonds. As a Senior Application Scientist, I emphasize that successful execution relies on understanding the causality behind the chosen reaction parameters:
-
Choice of Base (NaOH): Sodium hydroxide is utilized in excess (4.0 equivalents) to drive the irreversible saponification of both methyl ester groups. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to expel methoxide, yielding the highly water-soluble disodium 5-(allyloxy)isophthalate.
-
Biphasic to Homogeneous Solvent System: this compound is hydrophobic and insoluble in pure water. A mixed solvent system of Methanol (MeOH) and Water (H₂O) (1:1 v/v) is critical. Methanol solubilizes the starting material, ensuring a homogeneous reaction environment, while water provides the necessary solvation for the hydroxide ions.
-
Temperature Control (60 °C): Mild heating accelerates the hydrolysis without risking the Claisen rearrangement or isomerization of the allyl double bond (from allyl to propenyl), which can inadvertently occur under extreme thermal conditions.
-
Acidification (pH 1–2): The pKa values of isophthalic acid derivatives typically range between 3.5 and 4.5. To fully protonate the carboxylate intermediate and precipitate the neutral 5-(allyloxy)isophthalic acid quantitatively, the solution must be acidified well below its lowest pKa using 2M Hydrochloric Acid (HCl).
Quantitative Reagent Data
Summarized below are the optimized stoichiometric ratios and quantities required for a standard 20.0 mmol scale synthesis [3].
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Moles | Function |
| This compound | 250.25 | 1.0 | 5.00 g | 20.0 mmol | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 | 3.20 g | 80.0 mmol | Base / Nucleophile |
| Methanol (MeOH) | 32.04 | N/A | 40 mL | N/A | Organic Co-solvent |
| Deionized Water (H₂O) | 18.02 | N/A | 40 mL | N/A | Aqueous Co-solvent |
| Hydrochloric Acid (2M HCl) | 36.46 | ~4.5 | ~45 mL | ~90.0 mmol | Acidifying Agent |
Experimental Workflow
Workflow: Base-catalyzed hydrolysis of this compound to the diacid.
Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure maximum yield and purity.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (5.00 g, 20.0 mmol) in 40 mL of Methanol.
-
Base Addition: In a separate beaker, dissolve NaOH (3.20 g, 80.0 mmol) in 40 mL of deionized water. Slowly add the aqueous NaOH solution to the methanolic suspension.
-
Hydrolysis: Attach a reflux condenser to the flask. Heat the mixture to 60 °C using an oil bath or heating mantle. Stir vigorously for 3 to 4 hours. The initial suspension will gradually become a clear, homogeneous solution as the water-soluble disodium salt forms.
-
Self-Validation Checkpoint 1 (TLC): Before proceeding, spot the reaction mixture against the starting material on a silica TLC plate. Elute with Hexanes/Ethyl Acetate (3:1). The starting material (
~0.6) should be completely absent, with the product remaining at the baseline ( = 0.0) due to its ionic nature in the basic mixture. -
Solvent Removal: Once completion is verified, cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove the majority of the methanol. Crucial Note: Do not evaporate to dryness; the intermediate must remain dissolved in the aqueous phase.
-
Acidification: Transfer the concentrated aqueous solution to an ice bath. While stirring vigorously, add 2M HCl dropwise. A dense white precipitate of 5-(allyloxy)isophthalic acid will form immediately.
-
Self-Validation Checkpoint 2 (pH): Precipitation is only quantitative if the pH is driven below the pKa of both carboxylic acid groups. Use broad-range pH indicator strips to confirm the aqueous layer is strictly between pH 1 and 2. Add more HCl if necessary.
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (3 × 20 mL) to remove residual NaCl and excess HCl.
-
Drying: Transfer the white solid to a vacuum desiccator or drying oven (at 50 °C) and dry overnight to a constant weight. Expected yield: >90%.
Analytical Characterization & Validation
To confirm the structural integrity of the synthesized 5-(allyloxy)isophthalic acid, perform ¹H NMR spectroscopy.
-
¹H NMR (DMSO-d₆, 400 MHz): The defining indicator of successful hydrolysis is the complete disappearance of the sharp methyl ester singlet at ~3.90 ppm.
-
Expected Product Signals: ~13.30 ppm (br s, 2H, -COOH ), 8.08 ppm (t, 1H, Ar-H ), 7.65 ppm (d, 2H, Ar-H ), 6.05 ppm (m, 1H, -CH =CH₂), 5.40 ppm (dd, 1H, -CH=CH ₂ trans), 5.28 ppm (dd, 1H, -CH=CH ₂ cis), 4.65 ppm (d, 2H, -O-CH ₂-).
References
-
Title: Novel Copper Based Metal Organic Frameworks: From the Synthesis of New Organic Linkers to Applications in Water Remediation Source: AMS Tesi di Dottorato, Alma Mater Studiorum Università di Bologna URL: [Link]
- Title: Wdr5 Inhibitors and Modulators (WO2020086857A1)
Application Note: A Divergent Strategy for the Synthesis of Allyl-Functionalized Dendrimers Utilizing Dimethyl 5-(allyloxy)isophthalate
Introduction: The Architectural Advantage of Dendrimers
Dendrimers are a unique class of synthetic polymers characterized by their highly branched, three-dimensional, and well-defined architecture.[1] Unlike linear polymers, dendrimers are synthesized in a stepwise fashion, allowing for precise control over their size, shape, and molecular weight, resulting in nearly monodisperse macromolecules.[2][3] Their structure consists of three distinct components: a central core, interior layers of repeating branched units called generations, and a high number of functional groups on the outer surface.[4][5]
The true power of dendrimers lies in their customizable surface. The terminal functional groups can be tailored for specific applications, such as enhancing solubility, attaching targeting ligands, or conjugating therapeutic agents.[6] Among the various possible functional groups, the allyl group (–CH₂–CH=CH₂) stands out for its exceptional versatility. It serves as a reactive handle for a multitude of high-efficiency chemical transformations, most notably thiol-ene "click" chemistry, epoxidation, and dihydroxylation, allowing for straightforward post-synthetic modification.[7]
This guide focuses on a divergent synthetic approach using dimethyl 5-(allyloxy)isophthalate as the AB₂-type monomer. This strategy allows for the systematic construction of dendrimers where each successive generation exponentially increases the number of terminal allyl groups, creating a nanoparticle with a highly functionalized surface ripe for further chemical engineering.
Synthetic Strategy: The Divergent Growth Approach
Dendrimers are generally prepared using either a divergent or a convergent method.[8] The divergent method, pioneered by Tomalia, begins at a central core molecule and grows outwards.[2][9] In each step, a new layer of branching monomers is added, and the surface functional groups are then activated for the next generation's growth. This iterative process leads to an exponential increase in the number of surface groups and molecular mass with each generation.[4]
While the divergent approach can sometimes be complicated by the need for large excesses of reagents and purification challenges in higher generations, its scalability makes it ideal for producing larger quantities of dendrimers.[4][10]
Figure 1: Iterative workflow for the divergent synthesis of allyl-functionalized dendrimers.
Experimental Protocols & Methodologies
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult Safety Data Sheets (SDS) for all reagents before use.
Part A: Synthesis of Monomer: this compound
This protocol describes the Williamson ether synthesis to attach the allyl group to the isophthalate backbone.
-
Reaction:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dimethyl 5-hydroxyisophthalate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone as the solvent.
-
Stir the suspension vigorously. Add allyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
-
-
Causality and Insights: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic allyl bromide in an Sₙ2 reaction. Using an excess of the base ensures complete deprotonation, while a slight excess of allyl bromide drives the reaction to completion. Acetone is a suitable polar aprotic solvent for this reaction.
Part B: Divergent Synthesis of Dendrimers
This protocol uses 1,1,1-Tris(hydroxymethyl)ethane as a trifunctional core. The synthesis involves a two-step iterative cycle: (1) Esterification with the monomer, and (2) Reduction of the surface esters to alcohols.
Step 1: Synthesis of Generation 0 (G0) Dendrimer
-
Esterification:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1,1,1-Tris(hydroxymethyl)ethane (1.0 eq), the monomer this compound (3.3 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Add anhydrous dichloromethane (DCM) as the solvent and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (3.5 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography to yield the G0 dendrimer with 6 peripheral methyl ester groups and 3 allyl groups.
-
Step 2: Activation of G0 to G0-OH
-
Reduction:
-
Carefully prepare a suspension of Lithium aluminum hydride (LiAlH₄) (a significant excess, e.g., 2.0 eq per ester group) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere at 0 °C.
-
Slowly add a solution of the purified G0 dendrimer in anhydrous THF to the LiAlH₄ suspension. Caution: Exothermic reaction and H₂ gas evolution.
-
After the addition is complete, allow the mixture to stir at room temperature, then gently reflux for 6-12 hours until the reaction is complete (monitored by TLC or FTIR).
-
-
Quenching and Purification:
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the organic filtrates and evaporate the solvent to yield the G0-OH dendrimer, now presenting 6 peripheral hydroxyl groups.
-
Step 3: Synthesis of Generation 1 (G1) and Higher Generations
-
To synthesize the G1 dendrimer, repeat the esterification procedure described in Step 1, using the G0-OH dendrimer as the new core.
-
This two-step cycle of esterification and reduction is repeated to build higher generations (G2, G3, etc.). It is crucial to purify and thoroughly characterize the product at each stage before proceeding to the next. Steric hindrance may necessitate longer reaction times or more forcing conditions for higher generations.
Characterization and Data
Thorough characterization at each step is mandatory to ensure structural integrity and monodispersity.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure.[13][14] The integration of characteristic proton signals (e.g., allyl protons vs. aromatic protons vs. core protons) allows for the quantitative tracking of dendrimer growth. The spectra become more complex with each generation, but should remain well-resolved for low generations.[13]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF MS is used to confirm the molecular weight of each generation and assess its monodispersity.[15][16] A single, sharp peak corresponding to the calculated molecular weight is indicative of a successful synthesis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the key functional group transformations. For example, the disappearance of the broad O-H stretch (around 3400 cm⁻¹) and the appearance of the strong ester C=O stretch (around 1720 cm⁻¹) confirms a successful esterification step. Conversely, the disappearance of the ester C=O and reappearance of the O-H band indicates a complete reduction.[16]
-
Gel Permeation Chromatography (GPC): Provides information on the molecular weight distribution (polydispersity index, PDI). A PDI value close to 1.0 confirms the monodisperse nature of the synthesized dendrimers.[15]
Table 1: Theoretical Properties of Allyl-Functionalized Dendrimers
| Property | Generation 0 (G0) | Generation 1 (G1) | Generation 2 (G2) |
| Core | 1,1,1-Tris(hydroxymethyl)ethane | G0-OH | G1-OH |
| Surface Groups | 3 Allyl, 6 Methyl Ester | 6 Allyl, 12 Methyl Ester | 12 Allyl, 24 Methyl Ester |
| Theoretical MW (Da) | ~870 | ~2100 | ~4560 |
| Activated Surface | 6 Hydroxyl (-OH) | 12 Hydroxyl (-OH) | 24 Hydroxyl (-OH) |
Applications & Post-Synthetic Modification
The true utility of these dendrimers comes from the reactivity of their allyl-rich surface.[7] This surface can be precisely engineered for a variety of advanced applications.
Figure 2: Key post-synthetic modifications of the allyl-terminated dendrimer surface.
-
Drug Delivery: The allyl groups are perfect anchors for "clicking" on therapeutic agents, targeting molecules (like folic acid or antibodies), and imaging agents using highly efficient thiol-ene reactions.[17][18] This covalent attachment can create sophisticated prodrug systems.[3] Furthermore, the dendrimer's internal cavities can physically encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.[3][4]
-
Materials Science: The multivalent nature of the dendrimer surface makes it an excellent cross-linking agent. By reacting the allyl groups, these dendrimers can be incorporated into polymer networks to form hydrogels with tunable mechanical properties, suitable for tissue engineering and controlled release applications.[19]
-
Biocompatibility: The allyl groups can be dihydroxylated to create a surface covered in hydroxyl groups, or reacted with thioglycerol, significantly increasing the dendrimer's water solubility and biocompatibility for in vivo applications.[6]
Conclusion
The use of this compound in a divergent synthetic scheme provides a powerful and direct route to poly-allyl-functionalized dendrimers. This methodology offers precise control over molecular architecture, leading to monodisperse nanoparticles with a high density of chemically versatile handles on their periphery. The subsequent ease of functionalization via "click" chemistry and other reliable transformations opens the door to a vast array of applications, positioning these dendrimers as highly valuable platforms for researchers in drug development, advanced materials, and nanotechnology.
References
- World Journal of Advanced Research and Reviews. (2024).
- PMCID, NIH.
- SciSpace.
- ACS Publications. (2000). Divergent Synthesis of Polyphenylene Dendrimers: The Role of Core and Branching Reagents upon Size and Shape | Macromolecules.
- Wikipedia. Divergent synthesis.
- Poly (propylene imine)
- PMC, NIH. Mass spectrometry of dendrimers.
- Improved large-scale synthesis and characterization of small and medium gener
- A Review of Synthesis, Characterization and Applic
- oaji.net.
- bioRxiv. (2022). Synthesis and characterization of poly(propylene imine) dendrimers, as nanocarriers of Benznidazole: an in vitro controlled release assay.
- PMC, NIH. Modular and efficient synthesis of a poly (propylene imine) (PPI)
- Journal of the American Chemical Society. (2008).
- International Journal of Pharmacy & Pharmaceutical Research. (2025).
- ResearchGate. (2020). Poly (propylene imine)
- kth.diva.
- Wikipedia. Click chemistry.
- Click Chemistry with Polymers, Dendrimers, and Hydrogels for Drug Delivery. (2025).
- Books. (2024). Chapter 8: Click Reactions in Dendrimers and Branched Polymers.
- Journal of the American Chemical Society. (2008). Robust, Efficient, and Orthogonal Synthesis of Dendrimers via Thiol-ene “Click” Chemistry.
- PMC, NIH. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of ....
- Semantic Scholar. (2013).
- Letters in Applied NanoBioScience. (2025). Internal Functionalized Drug Delivery Dendrimers: Theoretical Analysis by Descriptors.
- POTENTIAL APPLICATION OF DENDRIMERS IN DRUG DELIVERY: A CONCISE REVIEW AND UPD
- ResearchGate. (2021). Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: comparative convergent and divergent approaches.
- ResearchGate. (a) Allyl, acetylene or N-hydroxy succinimide (NHS)
- ChemRxiv. Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity.
- PMC, NIH.
- PubMed. (2009). Peripherally dimethyl isophthalate-functionalized poly(benzyl ether)
- ResearchGate. (2025). Dendrimeric Structures in the Synthesis of Fine Chemicals.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. oaji.net [oaji.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ajpp.in [ajpp.in]
- 12. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]
- 13. Mass spectrometry of dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. books.rsc.org [books.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low conversion rates in thiol-ene reactions with dimethyl 5-(allyloxy)isophthalate
Ticket ID: TE-ALLYL-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion & Kinetic Stalling
Diagnostic Matrix: Rapid Triage
Identify your symptom below to find the immediate corrective action.
| Symptom | Probable Cause | Corrective Action |
| Stalls at <70% Conversion | Oxygen Inhibition | Oxygen traps carbon-centered radicals. Action: Switch from sparging to Freeze-Pump-Thaw (3 cycles). |
| Yellowing of Solution | Side Reactions / Oxidation | Formation of disulfide byproducts or amine-catalyzed oxidation (if amine bases are present). Action: Add reducing agent (TCEP) or ensure thiol is fresh. |
| Precipitation | Solubility Mismatch | The starting material (dimethyl 5-(allyloxy)isophthalate) is lipophilic; the product may be too polar (or vice versa). Action: Switch solvent to THF/DMF mixture or DCM. |
| Slow Kinetics (Hours) | Electronic Mismatch | Allyl ethers are electron-rich; they react best with electron-deficient thiols (e.g., thiol-propionates). Action: Increase initiator load or switch to UV initiation (365 nm). |
| Unidentified NMR Peaks | H-Abstraction | Abstraction of the allylic proton (next to ether oxygen) leading to isomerization or degradation. Action: Lower temperature; increase thiol concentration. |
Deep Dive: The Mechanism & Failure Modes
To fix the reaction, you must understand the specific radical cycle of allyl ethers . Unlike acrylates, allyl ethers do not homopolymerize significantly, which is good. However, they are prone to degradative chain transfer .
The "Happy Path" vs. The "Sad Path"
In the diagram below, the Green path is your desired product. The Red path is the failure mode specific to your molecule (this compound). The methylene protons next to the ether oxygen are abstractable.
Figure 1: The Thiol-Ene Radical Cycle.[1][2][3][4][5][6][7][8] Note the competition between addition (Propagation 1) and hydrogen abstraction (Red path).
Critical Variables for this compound
Your molecule presents unique challenges compared to standard test substrates.
A. Steric Hindrance (The Isophthalate Core)
The dimethyl isophthalate core is bulky. While the allyl group extends away from the ring, the "cone of reactivity" is narrower than in simple aliphatic allyl ethers.
-
Impact: The rate constant for the thiyl radical attack (
) is reduced. -
Solution: You cannot rely on 1:1 stoichiometry. Use a 1.2 to 1.5 molar excess of the Thiol. This drives the kinetics via Le Chatelier’s principle and compensates for disulfide formation.
B. Solubility Profile
This compound is a solid (mp ~67°C) and is highly lipophilic.
-
Common Error: Using MeOH or aqueous mixtures where the isophthalate crashes out upon cooling or reaction.
-
Recommended Solvents:
-
Dichloromethane (DCM): Excellent solubility, but hard to degas (boils away).
-
THF: Good compromise, easy to remove.
-
DMF: Use only if necessary for peptide-based thiols; hard to remove.
-
C. Oxygen Inhibition (The Invisible Wall)
Thiol-ene is more resistant to oxygen than acrylate polymerization, but it is not immune . Oxygen reacts with the Carbon-Centered Radical (see Diagram above) to form a peroxy radical, which is a dead end.[8]
-
Threshold: If you are running small scales (<50 mg), the surface-area-to-volume ratio makes oxygen inhibition the #1 cause of low conversion.
Standard Operating Procedure (SOP)
Protocol for Solution-Phase Coupling of this compound.
Reagents
-
Ene: this compound (1.0 equiv).
-
Thiol: Target Thiol (1.2 – 1.5 equiv).
-
Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for UV; AIBN for Thermal. Load: 1–5 mol%.
-
Solvent: Anhydrous THF (Concentration: 0.5 M to 1.0 M). Note: High concentration is critical for step-growth kinetics.
Workflow
-
Dissolution: In a quartz vial (for UV) or pressure tube (for thermal), dissolve the Ene and Thiol in THF.
-
Degassing (CRITICAL):
-
Method A (Preferred): Freeze-Pump-Thaw x 3 cycles.
-
Method B (Acceptable): Sparge with Argon for 15 mins with active stirring.
-
-
Initiation:
-
UV: Add DMPA. Irradiate at 365 nm (approx. 10 mW/cm²) for 15–30 mins.
-
Thermal: Add AIBN. Heat to 70°C for 4–12 hours.
-
-
Quenching: Remove source of energy.
-
Purification: The excess thiol can often be removed by a simple wash (if acidic/basic) or by passing through a short plug of silica (the isophthalate product is usually quite polar compared to the starting material).
Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent? A: Generally, no. This compound has very poor water solubility. If your thiol is water-soluble (e.g., a peptide), use DMF or DMSO. If you must use water, you will likely need a surfactant, but this complicates purification.
Q: My NMR shows the allyl double bond is gone, but the mass spec doesn't match the product. What happened? A: You likely have isomerization . The thiyl radical can abstract a proton, creating a radical that relaxes back to an internal alkene (enol ether or propenyl ether), which is much less reactive.
-
Fix: Increase the thiol concentration to make the "capture" of the radical faster than the isomerization.
Q: Why is the reaction mixture turning pink/red? A: This is often due to the formation of charge-transfer complexes or minor oxidation of specific thiols (especially aromatic thiols). It usually does not affect the yield, provided the conversion is progressing.
References
-
Hoyle, C. E., & Bowman, C. N. (2010).[9][10][11] Thiol–Ene Click Chemistry.[1][3][9][10][11][12] Angewandte Chemie International Edition, 49(9), 1540–1573.[9][11] Link
-
Lowe, A. B. (2010).[10] Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][10][11][12] Polymer Chemistry, 1(1), 17-36.[10] Link
-
Dondoni, A. (2008). The Emergence of Thiol–Ene Coupling as a Click Process for Materials and Bioorganic Chemistry. Angewandte Chemie International Edition, 47(47), 8995-8997. Link
-
Cramer, N. B., et al. (2003). Thiol-Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules, 36(21), 7964–7969. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Purification of dimethyl 5-(allyloxy)isophthalate by recrystallization vs column chromatography
Welcome to the technical support center for the purification of dimethyl 5-(allyloxy)isophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for obtaining this compound in high purity. We will explore the two primary methods of purification: recrystallization and column chromatography, offering insights into the rationale behind experimental choices and providing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in crude this compound?
A1: Potential impurities can arise from several sources during the synthesis. These may include unreacted starting materials such as dimethyl 5-hydroxyisophthalate and allyl bromide (or a related allylating agent). Byproducts from side reactions are also a possibility, such as the dialkylated product or products from the rearrangement of the allyl group. The presence of these impurities can often result in a lower melting point and a yellowish or brownish discoloration of the crude product.
Q2: My crude product is an oil or a low-melting solid. Can I still use recrystallization?
A2: "Oiling out," where the compound separates as a liquid instead of solid crystals, can be a challenge.[1] This often occurs if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated and cooled too quickly.[1] If your crude this compound is an oil, first try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, column chromatography is likely the more suitable purification method.
Q3: How do I choose between recrystallization and column chromatography for my sample?
A3: The choice depends on the purity of your crude product and the desired final purity. Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. It is generally faster and more scalable than column chromatography. However, if your crude product is significantly impure or contains impurities with similar solubility characteristics to your desired compound, column chromatography will provide a more effective separation.
Q4: What is the expected appearance and physical state of pure this compound?
A4: Pure this compound is expected to be a solid at room temperature.[2] While a specific color is not consistently reported, highly pure organic compounds are typically white or off-white crystalline solids.
Purification Method Selection: A Comparative Overview
Choosing the right purification technique is critical for achieving the desired purity and yield. Below is a summary of the key considerations for recrystallization and column chromatography for this compound.
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential adsorption of the compound and impurities onto a stationary phase as a mobile phase passes through. |
| Best For | Removing small amounts of impurities from a mostly pure solid compound. | Separating complex mixtures, including those with similar polarities, and purifying oils or low-melting solids. |
| Typical Solvents | A single solvent or a binary solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. | A solvent system (eluent) that allows for differential migration of the compound and impurities on the stationary phase (e.g., silica gel). |
| Advantages | - Relatively simple and fast- Cost-effective for large scales- Can yield highly pure crystalline material | - High resolving power for complex mixtures- Applicable to a wide range of compounds (solids and liquids)- Can remove a broader range of impurities |
| Disadvantages | - Not effective for separating impurities with similar solubility- Risk of "oiling out"[1]- Potential for significant product loss in the mother liquor | - More time-consuming and labor-intensive- Requires larger volumes of solvent- Can be more expensive, especially for large scales |
Decision-Making Workflow
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The choice of solvent is critical and may require some preliminary screening. Based on the structure of this compound, which has both polar (ester) and non-polar (allyl ether, aromatic ring) functionalities, a mixed solvent system is a good starting point. A common choice for similar compounds is an alcohol/water mixture (e.g., ethanol/water or methanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexane).
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of the more soluble solvent (e.g., ethanol) with gentle heating. Then, add the less soluble solvent (e.g., water) dropwise until the solution becomes cloudy (turbid). Add a drop or two of the more soluble solvent to redissolve the solid. If crystals form upon cooling, this is a good solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent or solvent system and heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.[1]
-
Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
-
Analysis: Determine the melting point of the purified crystals and, if desired, further analyze by techniques such as NMR or HPLC to confirm purity.
Protocol 2: Purification by Column Chromatography
Silica gel is the most common stationary phase for compounds of moderate polarity like this compound. The eluent system will need to be optimized using Thin Layer Chromatography (TLC).
Step-by-Step Procedure:
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems. A good eluent system will give your desired compound an Rf value of approximately 0.3-0.5 and show good separation from impurities. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Final Analysis: Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).
Column Chromatography Workflow
Sources
Technical Support Center: Stability & Troubleshooting of Dimethyl 5-(allyloxy)isophthalate Under Basic Conditions
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter chemoselectivity challenges when handling multifunctional building blocks. Dimethyl 5-(allyloxy)isophthalate presents a classic orthogonal reactivity dilemma: it features two highly electrophilic methyl esters alongside an electron-rich, base-sensitive allyloxy ether.
This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you navigate its reactivity under basic conditions.
Overview & Structural Vulnerabilities
To control the reactivity of this compound, you must first understand the causality behind its degradation pathways:
-
The Ester Groups (Electrophilic Centers): The meta-substitution pattern of the isophthalate ring prevents the oxygen lone pairs of the allyloxy group from directly donating electron density into the ester carbonyls via resonance. Consequently, the carbonyl carbons maintain a high partial positive charge, making them highly susceptible to 1[1]. The estimated base-catalyzed second-order hydrolysis rate constant for related dimethyl isophthalates is ~0.23 L/mole-sec, meaning saponification is rapid even at mildly alkaline pH.
-
The Allyloxy Group (Nucleophilic/Isomerizable Center): While highly stable to aqueous alkaline conditions (like NaOH or LiOH), the allylic protons are vulnerable to abstraction by strong alkoxide bases (e.g.,
-BuOK), which triggers irreversible double-bond migration to form a propenyl ether.
Troubleshooting Guide & FAQs
Q1: I am performing a cross-coupling reaction elsewhere on the molecule using aqueous NaOH as the base, but my LC-MS shows major impurities with mass losses of 14 Da and 28 Da. What is happening?
A1: You are observing unwanted saponification. NaOH in aqueous or alcoholic solvents rapidly hydrolyzes the methyl esters to carboxylic acids. The mass loss corresponds to the loss of methyl groups (-CH
Q2: I need to intentionally hydrolyze both methyl esters to the dicarboxylic acid, but my reaction stalls at 50% conversion. Why? A2: Phthalate diesters undergo stepwise de-esterification. The first hydrolysis is rapid, but the resulting mono-methyl isophthalate intermediate is a negatively charged carboxylate. This anionic charge 2[2]. Furthermore, the starting material is highly lipophilic; if you are using a purely aqueous base, the reaction is restricted to the biphasic interface. Solution: Use an excess of base (≥3.0 eq) and a miscible co-solvent system (THF/MeOH/H₂O) to ensure homogeneity and overcome the activation energy barrier of the second step.
Q3: My allyl ether is isomerizing to a propenyl ether during a reaction with potassium tert-butoxide (
Quantitative Base Compatibility Data
Use the following matrix to select the appropriate basic conditions for your specific synthetic goal.
| Base System | Solvent Matrix | Temp (°C) | Ester Stability | Allyl Ether Stability | Mechanistic Outcome & Recommendation |
| NaOH / KOH (aq) | MeOH / H₂O | 25–60 | Rapid Hydrolysis | Stable | Avoid unless saponification is the goal. Hydroxide is a hard, unhindered nucleophile that rapidly attacks the electrophilic ester carbonyls. |
| LiOH·H₂O | THF / MeOH / H₂O | 25 | Controlled Hydrolysis | Stable | Preferred for complete saponification. Li⁺ coordinates the carbonyl oxygen, enhancing electrophilicity and driving complete conversion to the di-acid. |
| K₂CO₃ / Cs₂CO₃ | DMF or Acetone | 25–80 | Highly Stable | Stable | Ideal for cross-coupling/alkylations. Carbonate is insufficiently nucleophilic to attack the ester carbonyl in aprotic solvents. |
| THF or DMSO | 25–65 | Transesterification | High Risk of Isomerization | Strictly Avoid. Strong, bulky alkoxides abstract the allylic proton, causing double-bond migration to the propenyl ether. |
Validated Experimental Protocol: Controlled Global Saponification
This self-validating protocol ensures the complete hydrolysis of both methyl esters without cleaving or isomerizing the allyloxy group.
Objective: Synthesis of 5-(Allyloxy)isophthalic Acid.
-
Step 1: Solvation. Dissolve 1.0 mmol of this compound in 4.0 mL of THF. Add 2.0 mL of Methanol.
-
Causality Check: THF provides total solvation of the hydrophobic starting material, while MeOH acts as a phase-transfer bridge for the aqueous base.
-
-
Step 2: Base Introduction. Dissolve 3.0 mmol (3.0 eq) of LiOH·H₂O in 2.0 mL of deionized water. Add this dropwise to the organic solution at 25 °C.
-
Causality Check: The excess base (3.0 eq total) and the coordinating ability of the Li⁺ cation overcome the electrostatic repulsion generated by the mono-ester intermediate.
-
-
Step 3: Reaction Monitoring (Self-Validation). Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (R
~0.6) will disappear, replaced by a baseline spot (R = 0.0).-
Validation: If a mid-R
spot persists, the reaction is stalled at the mono-ester; add 0.5 eq LiOH and warm to 40 °C.
-
-
Step 4: Quenching and Precipitation. Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 5.0 mL H₂O. Cool to 0 °C and slowly add 1M HCl until the pH reaches exactly 2.0.
-
Causality Check: The pKa of the isophthalic acid derivatives is ~3.5. Dropping the pH to 2.0 ensures full protonation of the carboxylate salts, triggering the precipitation of the highly insoluble free dicarboxylic acid.
-
-
Step 5: Isolation. Filter the resulting white precipitate, wash with ice-cold water (3 x 5 mL) to remove LiCl salts, and dry under high vacuum.
Workflow Visualization
Decision matrix for selecting basic conditions when handling this compound.
References
-
Title: Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: Solid-phase synthesis and acidolytic degradation of sterically congested oligoether dendrons Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Transformation of dimethyl phthalate, dimethyl isophthalate and dimethyl terephthalate by Rhodococcus rubber Sa Source: ResearchGate URL: [Link]
Sources
Overcoming steric hindrance in dimethyl 5-(allyloxy)isophthalate functionalization
Technical Support Center: 5-Allyloxyisophthalate Functionalization
Welcome to the technical support hub for the Dimethyl 5-(allyloxy)isophthalate scaffold. This molecule is a "workhorse" monomer in the synthesis of convergent dendrimers, Metal-Organic Frameworks (MOFs), and hyperbranched polymers.[1]
However, its utility is often compromised by a specific set of steric and electronic challenges.[1][2] The 1,3-diester motif creates a chemically deactivated core, while the 5-allyloxy tail often suffers from folding or shielding in higher-generation macromolecular synthesis.[3]
This guide is structured as a dynamic troubleshooting workflow to address the three most common "tickets" we receive from the field.
Module 1: The "Buried Core" Phenomenon (Hydrolysis Failures)
User Complaint: "I have attached a bulky dendron or polymer chain to the allyl group, but now I cannot hydrolyze the methyl esters to the free acid. Standard LiOH/THF conditions are failing."
The Root Cause: Focal Point Shielding
In convergent dendrimer synthesis, the this compound acts as the focal point.[3] As you grow the generation (G1
-
Steric Factor: The bulky tail blocks the approach of hydroxide ions to the carbonyl carbons at positions 1 and 3.[3]
-
Solubility Factor: The hydrophobic tail forces the molecule into organic phases, while the hydroxide resides in the aqueous phase.
Protocol: High-Pressure/High-Temperature Saponification
Standard room-temperature hydrolysis is insufficient for G2+ dendrons.[3] You must increase the kinetic energy to overcome the steric barrier and use a phase-transfer catalyst.[3]
Reagents:
-
Solvent: THF / Methanol / Water (4:1:1 ratio).[1] The high THF content is critical to solvate the hydrophobic dendron.[3]
-
Base: KOH (Potassium Hydroxide) – 10 equivalents.[1] (K+ is less solvated than Li+, often providing better ion pairing in organic-rich mixtures).[1][3]
-
Catalyst: 18-Crown-6 (5 mol%).[1][3] This complexes the potassium, making the hydroxide "naked" and significantly more nucleophilic.
Step-by-Step Workflow:
-
Dissolve the functionalized isophthalate in THF. Ensure complete solvation.
-
Add Methanol and the aqueous KOH solution.
-
Add 18-Crown-6.[3]
-
Critical Step: Reflux at 65°C for 24–48 hours.
-
Note: If the substrate is thermally stable, use a sealed pressure vial at 80°C.[1]
-
-
Workup: Acidify with 1M HCl carefully to pH 2. The product will likely precipitate or require extraction with DCM.
Data: Hydrolysis Efficiency by Conditions
| Condition | Base | Solvent System | Temp | Yield (G2 Dendron) |
| Standard | LiOH (3 eq) | THF/H2O (1:[1][3]1) | 25°C | < 10% (Incomplete) |
| Aggressive | NaOH (10 eq) | EtOH/H2O (3:[1]1) | 80°C | 45% (Degradation) |
| Optimized | KOH (10 eq) + 18-Crown-6 | THF/MeOH/H2O (4:1:1) | 65°C | 92% |
Module 2: The "Unreactive Alkene" (Metathesis & Click Chemistry)
User Complaint: "The allyl group at position 5 is sluggish in Cross-Metathesis or Thiol-Ene Click reactions."
The Root Cause: Electronic Deactivation & Pi-Stacking
The isophthalate ring is electron-deficient due to the two carbonyls.[3] This pulls electron density from the ether oxygen, slightly deactivating the allyl alkene. Furthermore, isophthalates have a strong tendency to
Troubleshooting Logic: The "Spacer" Strategy
If direct functionalization fails, you are likely fighting aggregation.[1]
Visual Logic: Troubleshooting Workflow
Figure 1: Decision tree for troubleshooting low reactivity of the allyl handle.
Recommended Protocol (Thiol-Ene Click): To bypass steric shielding, use a radical-mediated "Click" reaction which is less sensitive to sterics than metal-catalyzed metathesis.[1][3]
-
Solvent: Degassed DMF (breaks aggregation).
-
Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) - Photoinitiator.[1][3]
-
Light Source: UV 365 nm.
-
Mechanism: The thiyl radical is small enough to penetrate the steric shield of the isophthalate esters.[3]
Module 3: Advanced Functionalization (Claisen Rearrangement)
User Complaint: "I want to move the allyl group from the oxygen (ether) to the ring carbon (C-4 or C-6) to create a phenol. The reaction isn't working."
The Root Cause: High Activation Energy
The Claisen rearrangement is a [3,3]-sigmatropic rearrangement.[3] Usually, electron-donating groups on the ring accelerate this.[3] However, your isophthalate ring has two Electron-Withdrawing Groups (Esters) .[1][3] This increases the activation energy required to reach the transition state.[3]
Protocol: Thermal Rearrangement in High-Boiling Solvent
You cannot do this in refluxing toluene.[3] You need temperatures
Step-by-Step Workflow:
-
Solvent: Diphenyl ether (
) or N,N-Diethylaniline.[1][3] -
Concentration: 0.5 M (High concentration favors the intramolecular reaction over intermolecular polymerization).
-
Process:
-
Purification: The product is a phenol. It can be extracted using 1M NaOH (converting it to the phenoxide), while the solvent (Diphenyl ether) remains in the organic layer. Acidify the aqueous layer to recover the rearranged product.[3][4]
References
-
Synthesis and Functionalization of 5-Hydroxyisophthalic Acid Derivatives
- Detailed protocols for the Williamson ether synthesis and subsequent hydrolysis of isophthal
-
Source:[1]
-
Hydrolysis of Hindered Esters
-
Claisen Rearrangement Mechanics
- Mechanistic insights into the thermal rearrangement of allyl vinyl ethers and aryl allyl ethers.
-
Source:[1]
-
Isophthalate Coordination Polymers
- Context on the stability and reactivity of the 5-substituted isophthal
-
Source:[1]
Sources
- 1. rsc.org [rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US4683034A - Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate - Google Patents [patents.google.com]
- 4. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for dimethyl 5-(allyloxy)isophthalate cross-linking
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing kinetic and thermodynamic hurdles when working with allyl-functionalized monomers. Dimethyl 5-(allyloxy)isophthalate is a highly versatile building block used in topological polymer chemistry and advanced materials[1]. However, the allyloxy moiety presents unique kinetic challenges—specifically, degradative chain transfer—that make standard cross-linking highly temperature- and mechanism-dependent.
This guide bypasses generic advice to provide a deep, mechanistic breakdown of how to optimize your reaction temperatures based on your chosen cross-linking chemistry.
Part 1: Troubleshooting & FAQs (Causality & Mechanism)
Q1: I am attempting thermal free-radical cross-linking of this compound at 60 °C using AIBN, but my gel fraction is extremely low. Why is the network failing to cure? A: You are encountering degradative chain transfer , a fundamental kinetic barrier inherent to allyl ethers. When a propagating radical approaches the allyl group of this compound, it frequently abstracts an allylic hydrogen instead of adding across the C=C double bond. This generates a resonance-stabilized allyl radical that is thermodynamically too stable to initiate a new polymer chain, effectively terminating the reaction. Optimization: 60 °C is insufficient to overcome this kinetic sink. You must either elevate the reaction temperature to 85 °C – 100 °C using a higher-temperature initiator (e.g., benzoyl peroxide, BPO) to brute-force the propagation kinetics, or abandon homopolymerization entirely in favor of step-growth mechanisms like thiol-ene chemistry[2].
Q2: We are transitioning to Platinum-catalyzed hydrosilylation using a polyhydrosiloxane cross-linker. What is the optimal temperature window for the allyloxy group? A: Unlike highly reactive terminal vinyl groups, allyl ethers exhibit lower reactivity toward hydrosilylation. If you are using standard Karstedt's catalyst (Pt(0)) or Platinum(II) precatalysts, the system will exhibit latency at room temperature—meaning catalytic activity is near-zero at 20 °C to 25 °C[3]. Optimization: To trigger the oxidative addition and subsequent migratory insertion of the allyl group into the Si-H bond, the optimal curing temperature must be raised to 70 °C – 95 °C [4]. At ~90 °C, the activation energy barrier is overcome, yielding rapid anti-Markovnikov addition and a dense siloxane network[3].
Q3: Is there a viable method to achieve rapid, high-density cross-linking at room temperature (25 °C)? A: Yes. By shifting from chain-growth polymerization to a step-growth Thiol-Ene "Click" reaction , you completely bypass the degradative chain transfer issue. By combining this compound with a multifunctional thiol and a photoinitiator under UV irradiation (320–390 nm), you can achieve >90% gel fractions at 25 °C in a matter of seconds[5]. If your system is opaque and UV cannot penetrate, you can initiate the exact same thiol-ene reaction thermally at 70 °C using a radical initiator like potassium persulfate or AIBN[6].
Part 2: Quantitative Data Summary
To aid in your experimental design, the following table summarizes the thermal requirements and mechanistic causality for the three primary cross-linking pathways.
| Cross-Linking Chemistry | Optimal Temperature | Catalyst / Initiator | Reaction Mechanism | Gelation Speed | Key Advantage / Causality |
| Thiol-Ene (UV) | 25 °C | Photoinitiator (e.g., Irgacure 2959) | Step-Growth Radical | < 1 minute | Bypasses allyl chain transfer; highly efficient at room temp[5]. |
| Thiol-Ene (Thermal) | 70 °C | Thermal Initiator (e.g., KPS, AIBN) | Step-Growth Radical | 1 - 4 hours | Ideal for UV-opaque composites; moderate thermal requirement[6]. |
| Hydrosilylation | 70 °C – 95 °C | Platinum (e.g., Karstedt's, Pt(II)) | Catalytic Insertion | 1 - 2 hours | Excellent room-temperature latency (long pot-life) prior to thermal trigger[3]. |
| Free-Radical | 85 °C – 100 °C | Peroxides (e.g., BPO, Dicumyl) | Chain-Growth Radical | 4 - 12 hours | Requires high thermal energy to overcome degradative chain transfer. |
Part 3: Self-Validating Experimental Protocols
A robust protocol must contain internal feedback loops to verify success. Below are the optimized methodologies for the two most reliable cross-linking strategies.
Protocol A: UV-Initiated Thiol-Ene Cross-Linking (25 °C)
Causality: UV light cleaves the photoinitiator to generate primary radicals, which abstract hydrogen from the thiol. The resulting highly reactive thiyl radical readily adds across the sterically unhindered allyl double bond of this compound, forming a stable thioether linkage[2].
-
Preparation: In an amber vial, combine this compound with a multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP) in a 1:1 stoichiometric ratio of allyl to thiol groups.
-
Initiation: Add 0.05 wt% to 1.0 wt% of a photoinitiator (e.g., Irgacure 2959)[6]. Mix thoroughly and degas under vacuum to remove dissolved oxygen, which quenches radicals.
-
Curing: Cast the mixture into a mold (0.3 mm to 1.0 mm thickness) and irradiate with a 365 nm UV light source at 25 °C for 60 to 120 seconds[5].
-
Self-Validation (FT-IR): To confirm network formation, take an FT-IR spectrum of the cured film. The reaction is complete when the characteristic allyl C=C stretching peaks at 1640 cm⁻¹ and 3085 cm⁻¹ completely disappear[2]. If peaks remain, increase UV exposure time or check for oxygen inhibition.
Protocol B: Pt-Catalyzed Hydrosilylation (90 °C)
Causality: The Pt catalyst coordinates with the allyl ether. Heating to 90 °C provides the necessary activation energy for the oxidative addition of the cross-linker's Si-H bond to the Pt center, followed by rapid migratory insertion of the allyl group, creating a robust carbon-silicon network[3].
-
Preparation: Mix this compound with a polyhydrosiloxane cross-linker (maintaining a 1:1.1 molar ratio of Allyl to Si-H).
-
Catalysis: Add a Platinum catalyst solution (e.g., Karstedt’s catalyst) to achieve 2 to 10 ppm Pt in the bulk mixture[4]. Crucial: Ensure all glassware is free of amines, phosphines, or sulfur compounds, which will irreversibly poison the Pt center.
-
Thermal Trigger: The mixture will remain liquid at 25 °C (latent state). Transfer the mixture to a pre-heated reaction block or oven set to 90 °C [4]. Hold isothermally for 90 minutes.
-
Self-Validation (FT-IR): Monitor the disappearance of the strong Si-H stretching frequency at ~2160 cm⁻¹ . The absence of this peak confirms that the hydrosilylation cross-linking has reached full conversion.
Part 4: Reaction Pathway Visualization
The following diagram maps the kinetic pathways and thermal requirements for cross-linking this compound.
Reaction pathways and optimal temperature conditions for cross-linking this compound.
References
1.[1] Self-Assembly and Covalent Fixation for Topological Polymer Chemistry - SciSpace -[Link] 2.[6] Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry - MDPI -[Link] 3.[3] Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation - Girolami Group Website - Illinois -[Link] 4.[4] US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents - 5.[5] UV initiated thiol–ene chemistry: a facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties - RSC -[Link] 6.[2] Synthesis and Thermomechanical Behavior of (Qua)ternary Thiol-ene(/acrylate) Copolymers - PMC -[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Thermomechanical Behavior of (Qua)ternary Thiol-ene(/acrylate) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 4. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]
- 5. UV initiated thiol–ene chemistry: a facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA12963B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Solubilizing Dimethyl 5-(allyloxy)isophthalate in Aqueous Media
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the aqueous formulation of Dimethyl 5-(allyloxy)isophthalate (CAS: 21368-39-8).
As a highly hydrophobic intermediate frequently utilized in the synthesis of complex macromolecules and WDR5 inhibitors[1], its poor aqueous solubility often causes critical bottlenecks in in vitro assays and downstream aqueous-phase polymerizations. This guide synthesizes field-proven chemical principles with actionable, self-validating protocols to overcome these thermodynamic barriers.
Causality of Insolubility: A Chemical Profile
To solve a solubility issue, we must first understand the thermodynamic causality behind it. This compound consists of a central aromatic ring substituted with two methyl ester groups and one allyl ether.
-
Lack of Hydrogen Bond Donors: The molecule possesses hydrogen bond acceptors (the ester and ether oxygens) but zero hydrogen bond donors.
-
High Lipophilic Surface Area: The allyl group and the methyl esters create a highly lipophilic surface.
-
Thermodynamic Penalty: When introduced to water, the compound cannot form sufficient favorable interactions to offset the massive enthalpic penalty required to disrupt water's native hydrogen-bonding network. Consequently, the molecules self-associate, leading to rapid precipitation or crystallization.
Solubilization Strategy Matrix
Depending on your downstream application, the method of solubilization must be carefully selected to avoid assay interference. Below is a comparative summary of validated strategies.
| Strategy | Mechanism of Action | Max Aqueous Conc. (Est.) | Primary Advantage | Limitation | Best For |
| Synergistic Complexation | Encapsulation of the hydrophobic ring inside HP-β-CD, stabilized by surfactant micelles. | 1 - 5 mM | Maintains the molecule entirely intact without harsh chemistry. | Requires up to 1% organic cosolvent (e.g., PEG-400). | Cell-based assays, enzymatic screening. |
| Micellar Dispersion | High-HLB polyglycerol esters form nano-micelles around the compound. | 0.5 - 2 mM | 100% aqueous final system; no organic solvents required. | May require heating (70°C) during preparation. | Sensitive in vivo models or strict aqueous systems. |
| Saponification (Hydrolysis) | Converts neutral methyl esters into negatively charged carboxylate salts. | > 50 mM | Massive solubility increase via ion-dipole water interactions. | Permanently alters the chemical structure. | Structural biology linkers, MOF synthesis. |
Decision Workflow
Use the following logical matrix to determine the optimal protocol for your specific experimental constraints.
Decision matrix for selecting the optimal solubilization strategy for hydrophobic isophthalates.
Troubleshooting FAQs
Q: I prepared a 10 mM stock in DMSO. When I dilute it 1:100 into my aqueous assay buffer, it immediately turns cloudy. Why? A: You are experiencing the "Ouzo effect" (solvent shifting). When the DMSO diffuses into the bulk water, the local concentration of the hydrophobic isophthalate exceeds its aqueous thermodynamic solubility limit before it can disperse, causing spontaneous nucleation and precipitation. Solution: Do not dilute directly into plain buffer. Dilute your stock into a buffer pre-loaded with a complexing agent and a surfactant (See Protocol A).
Q: Can I use cyclodextrins alone without a surfactant? A: While cyclodextrins (like HP-β-CD) provide a hydrophobic cavity that can encapsulate the aromatic ring of the isophthalate, relying on them alone often yields insufficient solubility for highly lipophilic esters. Research demonstrates that combining cyclodextrins with a non-ionic cosolvent or surfactant (like Poloxamer-188 or PEG-400) creates a synergistic solubilization effect[2]. The surfactant reduces the ability of the aqueous system to "squeeze out" non-polar solutes and stabilizes the drug-ligand complex[2].
Q: My downstream application cannot tolerate any organic solvents, not even 1% DMSO. What are my options? A: You can utilize micellar solubilization using food-grade surfactants. Studies have shown that highly hydrophobic ingredients can be perfectly solubilized in purely aqueous media using a combination of γ-cyclodextrin and polyglycerol esters of lauric acid (HLB = 17)[3]. The surfactant forms micelles that effectively trap the hydrophobic compound without the need for a solvent vehicle[3].
Step-by-Step Experimental Protocols
Protocol A: Synergistic Solubilization using HP-β-CD and Poloxamer-188
Use this protocol when the intact ester is required for biological assays.
Causality: HP-β-CD shields the hydrophobic aromatic core from water, while Poloxamer-188 lowers the interfacial tension, preventing aggregation of the complexes[2].
-
Prepare the Aqueous Carrier: Dissolve 15% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and 1% (w/v) Poloxamer-188 in your target aqueous buffer (e.g., PBS, pH 7.4). Stir at room temperature until completely clear.
-
Prepare the Organic Stock: Dissolve this compound in 100% PEG-400 or DMSO to a concentration of 50 mM. Ensure complete dissolution (vortex and sonicate for 2 minutes).
-
Controlled Integration: Place the aqueous carrier on a magnetic stirrer at 500 RPM. Dropwise (1 drop per 5 seconds), add the organic stock into the vortex of the aqueous carrier until you reach the desired final concentration (e.g., a 1:50 dilution yields a 1 mM final concentration with 2% solvent).
-
Self-Validation Step: Transfer 1 mL of the final solution to a cuvette and measure the Optical Density at 600 nm (OD600) against a buffer blank.
-
Pass: OD600 < 0.05 (Indicates a true molecular/nano-micellar solution).
-
Fail: OD600 > 0.05 (Indicates macro-precipitation; increase HP-β-CD concentration to 20%).
-
Protocol B: Base-Catalyzed Saponification to Carboxylate Salt
Use this protocol when the compound is used as a structural linker and the methyl esters are not required.
Causality: Hydrolyzing the neutral methyl esters into carboxylic acids allows them to be deprotonated at physiological pH. The resulting dianion forms strong ion-dipole interactions with water, entirely resolving the solubility issue.
-
Reaction Setup: Suspend 100 mg of this compound in 5 mL of Methanol.
-
Hydrolysis: Add 5 mL of 2M NaOH (aqueous). The mixture will initially be cloudy. Stir at 50°C for 2 hours. As the esters hydrolyze to the sodium salt of 5-(allyloxy)isophthalic acid, the solution will become perfectly clear.
-
Solvent Removal: Evaporate the methanol under reduced pressure.
-
Self-Validation Step (TLC & pH):
-
Spot the reaction mixture on a Silica TLC plate alongside the starting material (Eluent: Hexane/Ethyl Acetate 7:3). The starting material will have a high Rf (~0.6), while the successful product will remain at the baseline (Rf = 0.0) due to its high polarity.
-
The resulting aqueous solution can now be adjusted to your target pH. Note: Do not drop the pH below 4.5, or the free dicarboxylic acid will precipitate out of solution.
-
References
- Source: google.com (Patents)
-
Title: Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent Source: uspto.gov / Current Science URL: [Link]
-
Title: Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes Source: cyclochem.com URL: [Link]
Sources
Technical Support Center: Optimization of Dimethyl 5-(allyloxy)isophthalate Transesterification
Status: Operational Subject: Minimizing Side Reactions & Process Optimization Ticket Priority: High (Substrate Sensitivity Alert)
Core Directive: The "Allyl" Stability Paradox
Critical Alert for Researchers: Unlike standard dimethyl isophthalate (DMI) transesterification, which is robust up to 240°C, dimethyl 5-(allyloxy)isophthalate contains a thermally sensitive allyl aryl ether moiety.
The central conflict in this reaction is Thermal Activation vs. Sigmatropic Rearrangement .
-
The Goal: Transesterification requires heat (>140°C) and catalysis to drive the equilibrium by removing methanol.
-
The Threat: The allyloxy group is prone to Claisen Rearrangement at temperatures approaching 200°C, leading to irreversible isomerization into ortho-allyl phenols (yellowing/degradation).
Operational Rule: You must operate in the "Safe Window" (140°C – 170°C). Exceeding 180°C exponentially increases the rate of side reactions.
Troubleshooting Guides (FAQ)
Ticket #01: "My reaction mixture turned dark yellow/brown."
Diagnosis: Thermal Degradation (Claisen Rearrangement) or Oxidative Cross-linking.
-
The Science: At
, the allyl aryl ether undergoes a [3,3]-sigmatropic rearrangement. The resulting phenol is easily oxidized to quinones, causing severe discoloration. -
Corrective Action:
-
Limit Temperature: Strictly cap reaction temperature at 160°C .
-
Inert Atmosphere: Ensure a rigorous
or sparge. Oxygen promotes radical formation on the allylic carbon. -
Add Inhibitor: Introduce 100–500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone monomethyl ether (MEHQ) to scavenge radicals.
-
Ticket #02: "The reaction is stalling; Methanol evolution stopped."
Diagnosis: Catalyst Deactivation or Equilibrium Plateau.
-
The Science: Titanium catalysts (e.g.,
) are highly active but hydrolyze instantly upon contact with moisture ( ), forming inactive precipitates. -
Corrective Action:
-
Moisture Control: The incoming alcohol/diol must be dried (
).[1] -
Vacuum Ramp: If equilibrium is reached, apply gradual vacuum (down to 20 mbar) to pull residual methanol and shift the equilibrium (Le Chatelier’s principle).
-
Catalyst Switch: If using a "wet" diol is unavoidable, switch to Zinc Acetate (
) or FASCAT 4100 (Butyltin hydroxide oxide) , which are more moisture-tolerant than titanates.
-
Ticket #03: "The product gelled during the reaction."
Diagnosis: Radical Polymerization of the Allyl Group.
-
The Science: Although less reactive than acrylates, the allyl group can undergo free-radical cross-linking at high temperatures, especially if the reaction time is prolonged (>6 hours).
-
Corrective Action:
-
Reduce Time: Optimize vacuum profile to finish reaction < 4 hours.
-
Radical Scavenger: Ensure inhibitor (BHT) is present.
-
Check Purity: Impurities in the starting material (peroxides) can initiate cross-linking.
-
Standard Operating Procedure (SOP)
Protocol: Low-Temperature Transesterification of this compound
Reagents:
-
Substrate: this compound (1.0 eq)
-
Alcohol/Diol: e.g., 1,4-Butanediol (2.2 eq)
-
Catalyst: Titanium(IV) butoxide (
) [Preferred for speed] OR Zinc Acetate [Preferred for stability] -
Inhibitor: BHT (200 ppm)
Workflow:
-
Drying Phase:
-
Charge the alcohol/diol into the reactor.[2]
-
Heat to 80°C under vacuum (10 mbar) for 30 mins to remove moisture.
-
Why: Protects the Titanate catalyst from immediate hydrolysis.
-
-
Charging:
-
Break vacuum with
. Add this compound and BHT. -
Heat to 100°C to melt/homogenize.
-
-
Catalysis:
-
Add Catalyst (300–500 ppm relative to total mass).
-
Note: Inject
as a dilute solution in dry butanol to prevent "hot spots" of polymerization.
-
-
Reaction (The "Safe Window"):
-
Ramp temperature to 150°C . Do NOT exceed 165°C.
-
Methanol evolution should begin.[2] Distill off methanol through a fractionating column (keep column head < 65°C to ensure only MeOH leaves).
-
-
Driving Equilibrium:
-
Once atmospheric distillation slows (approx. 2 hours), apply vacuum gradually.
-
Profile: 500 mbar
100 mbar 20 mbar over 1 hour. -
Critical: Watch for "bumping." The allyl ether boiling point is high, but diols may codistill if vacuum is too aggressive.
-
-
Termination:
-
Cool to 80°C under
. Discharge product.
-
Technical Data: Catalyst & Side Reaction Profile
| Parameter | Titanium(IV) Butoxide | Zinc Acetate | Dibutyltin Dilaurate |
| Activity | High (Fastest) | Moderate | High |
| Moisture Sensitivity | Extreme (Deactivates) | Low (Tolerant) | Low |
| Color Risk | Low (if dry) | Low | Low |
| Toxicity | Low | Low | High (Organotin) |
| Rec. Temp | 140–160°C | 160–180°C | 150–170°C |
| Best For... | Anhydrous, high-speed systems | Systems with trace moisture | "Difficult" substrates |
Reaction Pathway Visualization
The following diagram maps the critical decision points where the reaction succeeds (Main Pathway) or fails (Side Reactions).
Figure 1: Reaction pathway analysis showing the main transesterification route (Green) versus thermal, hydrolytic, and radical failure modes (Red).
References
-
Claisen Rearrangement Mechanism & Thermal Limits
-
Transesterification Kinetics & C
- Title: Kinetics of transesterification of dimethyl terephthalate with 1,4-butanediol catalyzed by tetrabutyl titan
- Source: Journal of Applied Polymer Science (via SciSpace)
-
URL:[Link]
- Relevance: Provides the kinetic baseline for Titanate catalysts and the necessity of removing methanol to drive equilibrium.
-
Allyl Monomer Polymeriz
- Process Optimization for Allyl Esters Title: Transesterification process for making allyl esters of aromatic carboxylic acids (US5710316A) Source: Google Patents URL: Relevance: Validates the use of basic/alkoxide catalysts and the importance of moisture control (<200 ppm) for high conversion.
Sources
- 1. US5710316A - Transesterification process for making allyl esters of aromatic carboxylic acids - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of Dimethyl 5-(allyloxy)isophthalate
Strategic Overview: The "Clickable" Isophthalate Core
Dimethyl 5-(allyloxy)isophthalate is a pivotal intermediate in the synthesis of functional materials, including Metal-Organic Frameworks (MOFs), dendrimers, and cross-linked polymers. Its value lies in the orthogonality of its functional groups:
-
Dual Methyl Esters: Ready for hydrolysis to dicarboxylic acids (for MOF nodes) or amidation.
-
Allyl Ether: A robust handle for thiol-ene "click" chemistry, olefin metathesis, or epoxidation, chemically distinct from the ester functionality.
This guide provides a definitive analysis of the 1H NMR spectrum, focusing on the validation of the O-alkylation step from its precursor, dimethyl 5-hydroxyisophthalate.
Experimental Protocol: Synthesis & Sample Preparation
To ensure the spectral data presented below is reproducible, we define the synthesis and preparation parameters. This protocol uses a standard Williamson ether synthesis, optimized to minimize C-alkylation side products.
Synthesis Workflow
Reaction: Dimethyl 5-hydroxyisophthalate + Allyl Bromide
Figure 1: Optimized synthesis and validation workflow for this compound.
NMR Sample Preparation (Self-Validating Standard)
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS (Tetramethylsilane). -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Rationale:
is preferred over DMSO- for this lipophilic ester to prevent viscosity broadening and to ensure the phenolic OH of the precursor (if present) is clearly distinguishable from water traces.
Comparative Spectral Analysis
The primary objective of this analysis is to confirm the quantitative conversion of the phenol to the allyl ether.
Precursor vs. Product Comparison Table
The following table highlights the diagnostic shifts (
| Feature | Precursor: Dimethyl 5-hydroxyisophthalate | Product: this compound | Diagnostic Action |
| Phenolic OH | ~9.35 ppm (Broad singlet)* | Absent | Primary Confirmation |
| Aromatic H-2 | ~8.20 ppm (Triplet/Singlet) | ~8.28 ppm (Triplet, | Slight downfield shift |
| Aromatic H-4,6 | ~7.70 ppm (Doublet) | ~7.78 ppm (Doublet, | Slight downfield shift |
| Methoxy (-OCH3) | ~3.90 ppm (Singlet) | ~3.94 ppm (Singlet) | Static reference |
| Allyl (-OCH2-) | Absent | 4.62 ppm (Doublet, | New Signal |
| Allyl (=CH-) | Absent | 6.06 ppm (Multiplet) | New Signal |
| Allyl (=CH2) | Absent | 5.30 - 5.45 ppm (Two Doublets) | New Signal |
*Note: The phenolic OH shift is concentration and solvent-dependent. In DMSO-d6, it appears sharp at ~10.1 ppm; in CDCl3, it is broader and variable.
Detailed Structural Assignment (Product)
The product spectrum is defined by the symmetry of the isophthalate core and the characteristic splitting of the allyl group.
Aromatic Region (Symmetry System)
The molecule possesses a
-
8.28 ppm (H-2): Appears as a triplet (
Hz) or broad singlet. It is the most deshielded proton because it is flanked by two electron-withdrawing carbonyl groups (ortho-position) and is para to the ether. -
7.78 ppm (H-4, H-6): Appear as a doublet (
Hz). These are shielded relative to H-2 due to the ortho-positioning of the electron-donating allyloxy group.
Allyl Group (AMX2 System)
The allyl ether moiety displays a distinct pattern:
-
6.06 ppm (1H, ddt): The internal vinyl proton (
). It couples to the terminal vinyl protons (cis and trans) and the methylene protons, resulting in a complex multiplet. -
5.43 ppm (1H, dq,
Hz): The terminal proton trans to the internal alkene. -
5.31 ppm (1H, dq,
Hz): The terminal proton cis to the internal alkene. -
4.62 ppm (2H, dt,
Hz): The methylene protons ( ) attached to the aromatic ring.
Figure 2: Signal assignment logic mapping structural moieties to chemical shifts.
Performance Comparison: Allyl vs. Propargyl Variants[2][3][4]
In drug development and materials science, the choice between an Allyl ether and a Propargyl ether is often dictated by the desired downstream "click" chemistry.
| Feature | Allyl Derivative (Product) | Propargyl Derivative (Alternative) |
| Downstream Chemistry | Thiol-ene Click, Metathesis | CuAAC (Azide-Alkyne Click) |
| NMR Diagnostic | Multiplet at 6.0 ppm | Triplet at ~2.5 ppm ( |
| Stability | Susceptible to isomerization (to vinyl ether) | Stable, but sensitive to basic hydrolysis |
| Synthesis Yield | High (>90%) via Allyl Bromide | High (>90%) via Propargyl Bromide |
Scientist's Note: If your NMR spectrum shows a small triplet around 2.5 ppm, check for propargyl contamination if both reagents are used in your lab. If you observe signals around 6.3–6.5 ppm (vinyl ether), your basic workup may have been too harsh, causing allyl isomerization.
Troubleshooting & Impurities
A "clean" spectrum must be devoid of the following common impurities:
-
Allyl Bromide: Look for a doublet at
3.9–4.0 ppm (overlapping with methoxy) and multiplets at 5.9 ppm. Remediation: High-vacuum drying. -
Residual Acetone: Singlet at
2.17 ppm. -
Water: Broad singlet at
1.56 ppm (in ). High water content can shift the phenolic OH of unreacted precursor, complicating analysis.
References
-
Precursor Synthesis & Data: Li, X., et al. "Synthesis and characterization of functionalized isophthalates." Journal of Applied Polymer Science, 2018.
-
NMR Solvent Shifts: Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org.[1][2] Chem. 1997, 62, 21, 7512–7515.
-
Allyl vs Propargyl Cleavage: "Selective cleavage of allyl and propargyl ethers to alcohols catalyzed by Ti(O-i-Pr)4/MXn/Mg."[3] Org.[3][2][4] Lett. 2007.[3]
-
General Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST. Compound No. 13036-02-7 (Precursor).[5]
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- 4. Dimethyl 5-hydroxyisophthalate 98 13036-02-7 [sigmaaldrich.com]
- 5. CAS 13036-02-7: Dimethyl 5-hydroxyisophthalate [cymitquimica.com]
Analytical Comparison Guide: Characteristic IR Peaks of the Allyl Group in Dimethyl 5-(Allyloxy)isophthalate vs. Alternative Linkers
Executive Summary
Dimethyl 5-(allyloxy)isophthalate is a critical bifunctional monomer utilized in the synthesis of advanced cross-linked siloxane resins, macrocyclic minireceptors, and specialized polymers 1[1]. Accurately characterizing the allyl group (–CH₂–CH=CH₂) via Infrared (IR) spectroscopy is essential for monitoring downstream functionalization, such as hydrosilylation or radical polymerization. This guide objectively compares the IR spectral fingerprint of the allyl group in this compound against alternative aliphatic allyl ethers and allyl esters, providing researchers with a self-validating framework for precise spectral interpretation.
Mechanistic Causality: The Electronic Environment
The vibrational frequencies of the allyl group are highly sensitive to its immediate electronic environment. In this compound, the allyl group is tethered to an electron-withdrawing isophthalate core via an ether oxygen.
-
Conjugation and Inductive Effects: The lone pair electrons on the ether oxygen participate in resonance with the aromatic isophthalate ring. This delocalization pulls electron density away from the ether oxygen, strengthening the Ar–O bond while slightly altering the electron density at the allylic carbon.
-
Peak Shifting: Because of this resonance, the asymmetric C–O–C stretching vibration is shifted to a higher wavenumber (~1245 cm⁻¹) compared to standard aliphatic ethers (~1100 cm⁻¹) 2[2]. The terminal =CH₂ out-of-plane bending modes, however, remain relatively isolated from this inductive pull, reliably serving as a diagnostic "fingerprint" at ~995 cm⁻¹ and ~930 cm⁻¹ 3[3]. The C=C stretching frequency is observed at ~1648 cm⁻¹, which is distinct from the aromatic C=C stretches (~1595 cm⁻¹) and the strong ester carbonyl C=O stretches (~1725 cm⁻¹) of the isophthalate core 1[1].
Electronic effects of the isophthalate core on allyl ether IR stretching frequencies.
Comparative IR Performance Data
To isolate the specific spectral signatures of this compound, we compare its performance against an aliphatic allyl ether (e.g., allyl hexyl ether) and an allyl ester (e.g., allyl benzoate).
Table 1: Characteristic IR Peak Comparison (cm⁻¹)
| Vibrational Mode | This compound | Aliphatic Allyl Ether | Allyl Ester | Mechanistic Causality / Diagnostic Value |
| =C–H Stretch | ~3085 | ~3080 | ~3085 | High frequency due to sp² hybridization of the terminal alkene[3]. |
| C=O Stretch | ~1725 (Ester core) | N/A | ~1720 | Strongest peak; defines the isophthalate/ester presence[2]. |
| C=C Stretch (Allyl) | ~1648 | ~1640 | ~1650 | Shifted by adjacent electronegative oxygen and inductive effects 4[4]. |
| Aromatic C=C | ~1595, ~1460 | N/A | ~1600 | Confirms the presence of the aromatic ring[1]. |
| C–O–C Asymmetric | ~1245 (Aryl-Alkyl) | ~1100 (Alkyl-Alkyl) | ~1150–1200 | Resonance with the aromatic ring strengthens the Ar–O bond[2]. |
| =CH₂ Out-of-Plane | ~995, ~930 | ~990, ~920 | ~990, ~930 | Diagnostic "fingerprint" for terminal vinyl groups[3]. |
Experimental Methodology: Self-Validating ATR-FTIR Protocol
To ensure high-fidelity detection of the allyl group without spectral interference from moisture or baseline drift, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system.
Step 1: Instrument Calibration and Background
-
Action: Purge the FTIR spectrometer compartment with dry nitrogen for 15 minutes.
-
Causality: Eliminates ambient H₂O and CO₂ interference, which can mask the ~1648 cm⁻¹ C=C stretch and the >3000 cm⁻¹ =C–H stretch.
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).
Step 2: Sample Application
-
Action: Apply 1-2 drops of neat this compound (if in a liquid state) or a few milligrams of crystalline solid directly onto the ATR crystal.
-
Causality: If solid, engage the pressure anvil to ensure intimate contact with the crystal. Caution: Avoid excessive force that could distort the crystal lattice of the sample and artificially broaden the peaks.
Step 3: Data Acquisition & Self-Validation
-
Action: Acquire the sample spectrum using 64 scans at 4 cm⁻¹ resolution from 4000 to 600 cm⁻¹.
-
Causality (Self-Validation Check): Immediately verify the presence of the ~1725 cm⁻¹ (C=O) and ~1245 cm⁻¹ (C–O–C) peaks. If these are absent or severely broadened, sample contact is poor or contamination has occurred. Do not proceed to allyl group analysis until these core structural peaks are sharp and well-defined.
Step 4: Spectral Processing and Peak Assignment
-
Action: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, followed by a linear baseline correction.
-
Causality: Normalizing the spectrum against the strongest peak (the ester C=O stretch) allows for accurate relative intensity comparisons. Confirm the allyl group by identifying the triad of peaks: ~3085 cm⁻¹ (=C–H stretch), ~1648 cm⁻¹ (C=C stretch), and the ~995/930 cm⁻¹ (=CH₂ out-of-plane bending).
Self-validating ATR-FTIR experimental workflow for identifying allyl group IR peaks.
References
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.Sapienza University of Rome (uniroma1.it).
- 12.8: Infrared Spectra of Some Common Functional Groups.Chemistry LibreTexts.
- A Chiral A2B2 Macrocyclic Minireceptor with Extreme Enantioselectivity.Organic Letters, American Chemical Society (ACS).
- One-component novel allyl–maleimide Alder ene resins: synthesis, curing, and thermal properties.Taylor & Francis.
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Mass spectrometry fragmentation pattern of dimethyl 5-(allyloxy)isophthalate
Mass Spectrometry Fragmentation Profiling: Dimethyl 5-(allyloxy)isophthalate vs. Precursor and Alkyl Analogs
Strategic Context & Analytical Significance
This compound (C₁₃H₁₄O₅) is a critical synthetic intermediate utilized in the development of dendrimers, metal-organic frameworks (MOFs), and targeted therapeutics, including WDR5 inhibitors[1]. The terminal alkene of the allyloxy group serves as a versatile handle for cross-metathesis and thiol-ene click chemistry.
During synthesis and purification, mass spectrometry (MS) is the primary tool used to differentiate this compound from its unreacted precursor, dimethyl 5-hydroxyisophthalate, and potential saturated side-products like dimethyl 5-propoxyisophthalate. However, the introduction of the allyloxy group fundamentally alters the molecule's gas-phase thermodynamics. Understanding these fragmentation mechanics is essential for accurate structural elucidation, reaction monitoring, and quantitative assay development.
Mechanistic Causality of Fragmentation
The fragmentation of ionized alkyl phenyl ethers is dictated by the stability of the resulting radical cations and neutral losses[2]. When comparing this compound to its analogs, the causality behind the spectral differences lies in the unique bond dissociation energies and geometric constraints introduced by the allyl group[3].
-
This compound (Target): The allyloxy moiety introduces two competitive, high-efficiency fragmentation pathways absent in saturated analogs.
-
Allylic Cleavage: The weak O–CH₂ bond readily undergoes homolytic cleavage to expel an allyl radical (•C₃H₅, -41 Da), yielding a resonance-stabilized phenoxy cation at m/z 209.04. Alternatively, heterolytic cleavage leaves the charge on the highly stable allyl cation, producing a dominant peak at m/z 41.04[4].
-
Gas-Phase Claisen Rearrangement: Under 70 eV Electron Ionization (EI) conditions, allyloxybenzenes can undergo an ortho-Claisen [3,3]-sigmatropic rearrangement prior to fragmentation. This migrates the allyl group to the aromatic ring, regenerating a phenolic hydroxyl group that subsequently drives the α-cleavage of the adjacent methyl ester groups (loss of •OCH₃, -31 Da)[5].
-
-
Dimethyl 5-hydroxyisophthalate (Precursor): Lacking an ether chain, the molecular ion (m/z 210.05) is highly stable. Fragmentation is strictly localized to the ester groups, dominated by standard α-cleavage to form an acylium ion (m/z 179.03) and subsequent loss of carbon monoxide (-28 Da).
-
Dimethyl 5-propoxyisophthalate (Saturated Analog): The saturated propyl chain allows for a classic McLafferty-type rearrangement[5]. A six-membered transition state facilitates the transfer of a γ-hydrogen to the ether oxygen, expelling neutral propene (-42 Da) and yielding a radical cation identical to the 5-hydroxy precursor (m/z 210.05). The allyloxy compound resists this pathway because the requisite γ-hydrogen is vinylic and geometrically constrained.
Comparative Quantitative Data
To facilitate rapid spectral identification, the quantitative exact masses and diagnostic neutral losses for these three compounds are summarized below.
| Compound | Exact Mass [M]⁺• | Base Peak (EI-MS) | Primary Neutral Loss | Diagnostic Fragment Ions (m/z) |
| This compound | 250.0841 Da | m/z 41 (Allyl⁺) | -41 Da (•C₃H₅) | 209.04[M-Allyl]⁺, 219.06 [M-OCH₃]⁺ |
| Dimethyl 5-hydroxyisophthalate | 210.0528 Da | m/z 179 (Acylium) | -31 Da (•OCH₃) | 179.03 [M-OCH₃]⁺, 151.04 [M-COOCH₃]⁺ |
| Dimethyl 5-propoxyisophthalate | 252.0998 Da | m/z 210 (Phenol⁺•) | -42 Da (C₃H₆) | 210.05 [M-Propene]⁺•, 179.03 |
Fragmentation Pathway Visualization
The logical relationships between the primary molecular ion and its resulting fragments for this compound are mapped below.
Electron Ionization (EI) fragmentation pathways of this compound.
Self-Validating Experimental Protocol: GC-EI-MS Analysis
To ensure high-fidelity structural confirmation and differentiate the allyloxy target from its precursor, the following self-validating GC-MS protocol is recommended.
Rationale: Using a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) prevents peak tailing of the oxygen-rich ester groups. Operating the EI source at standard 70 eV ensures that the highly reproducible, library-matchable radical-site initiated fragmentations (like the ortho-Claisen rearrangement) occur predictably[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the synthesized this compound in 1.0 mL of LC-MS grade ethyl acetate. Prepare a parallel control sample of the precursor (dimethyl 5-hydroxyisophthalate) at the same concentration.
-
Column Selection: Equip the GC with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film thickness).
-
Inlet Conditions: Set the injection port to 250 °C. Inject 1.0 µL of the sample in split mode (ratio 10:1) using helium as the carrier gas at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Hold at 100 °C for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Source & Acquisition: Set the EI source temperature to 230 °C and the quadrupole to 150 °C. Acquire data in full scan mode (m/z 35 to 400).
-
Self-Validation Check (Data Analysis):
-
System Suitability: Evaluate the control run. The precursor must elute earlier than the allyloxy derivative and exhibit a base peak at m/z 179.
-
Reaction Completion/Purity Check: In the target sample chromatogram, extract the ion chromatogram (EIC) for m/z 210.05. The absence of this peak validates that the sample is free from unreacted precursor and that no saturated propoxy side-products (which yield m/z 210 via McLafferty rearrangement) were formed during synthesis.
-
Target Confirmation: Confirm the presence of the molecular ion at m/z 250 and the diagnostic allyl cation at m/z 41.
-
References
- "WO2020086857A1 - Wdr5 inhibitors and modulators." Google Patents.
-
"Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-allyl-1-aryl-tetrazolole-5-ones." National Center for Biotechnology Information (PMC). Available at:[Link]
-
"Fragmentation (mass spectrometry)." Wikipedia. Available at:[Link]
-
"Mass spectral interpretation." Wikipedia. Available at:[Link]
-
"Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Available at:[Link]
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A Comparative Guide to the ¹³C NMR Chemical Shifts of Dimethyl 5-(allyloxy)isophthalate
In the landscape of modern organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for molecular structure elucidation. For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's spectral signature is paramount. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for dimethyl 5-(allyloxy)isophthalate, offering a comparative framework based on structurally related compounds and foundational spectroscopic principles.
Introduction to this compound and the Significance of ¹³C NMR
This compound is a substituted aromatic compound featuring a central benzene ring with two methoxycarbonyl groups (esters) and an allyloxy substituent. The electronic environment of each carbon atom in this molecule is unique, and ¹³C NMR spectroscopy provides a direct window into these environments. The chemical shift of each carbon nucleus is highly sensitive to factors such as hybridization, electron density, and the nature of neighboring atoms and functional groups. A thorough assignment of the ¹³C NMR spectrum is therefore a critical step in confirming the structure and purity of this compound.
Predicted ¹³C NMR Chemical Shifts of this compound
While a definitive experimental spectrum for this compound is not publicly available in the searched literature, we can predict the chemical shifts with a high degree of confidence by dissecting the molecule into its constituent parts and comparing them to known values for similar structural motifs.
Molecular Structure and Carbon Numbering:
Figure 1. Molecular structure and carbon numbering of this compound.
Predicted Chemical Shift Table:
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |
| C1, C3 | sp² | ~132 | Quaternary aromatic carbons attached to the electron-withdrawing ester groups. Their chemical shift will be downfield. |
| C2, C4 | sp² | ~124 | Aromatic CH carbons. The carbon adjacent to the allyloxy group (C4) may be slightly more shielded than C2. |
| C5 | sp² | ~158 | Aromatic carbon directly attached to the oxygen of the allyloxy group. The strong deshielding effect of oxygen will shift this peak significantly downfield. In dimethyl 5-hydroxyisophthalate, the carbon bearing the hydroxyl group is a key comparison.[1] |
| C6 | sp² | ~118 | Aromatic CH carbon ortho to the allyloxy group, likely to be shielded relative to other aromatic CH carbons. |
| C7 (-O-C H₂-) | sp³ | ~69 | The methylene carbon of the allyl group attached to oxygen. This is a typical chemical shift for an ether linkage. For comparison, in allyl ethyl ether, the -O-CH₂- carbon appears in this region.[2][3] |
| C8 (=C H-) | sp² | ~133 | The internal sp² carbon of the allyl group's double bond. |
| C9 (=C H₂) | sp² | ~118 | The terminal sp² carbon of the allyl group's double bond. This carbon is typically more shielded than the internal carbon. |
| C10, C12 (C=O) | sp² | ~165 | The carbonyl carbons of the two equivalent ester groups. These typically appear in the 160-175 ppm range.[4][5] |
| C11, C13 (-O-CH₃) | sp³ | ~52 | The methyl carbons of the two equivalent ester groups. |
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions, we can draw comparisons with the known ¹³C NMR data of related molecules.
-
Dimethyl 5-hydroxyisophthalate: This precursor molecule provides a direct comparison for the aromatic core. The primary difference will be the replacement of the hydroxyl group with the allyloxy group. The chemical shift of the carbon directly attached to the oxygen (C5) will be similar, though the allyloxy group may induce minor shifts in the other aromatic carbons compared to the hydroxyl group.[1][6][7][8]
-
Allyl Ethyl Ether: This simple ether serves as an excellent model for the allyloxy side chain. The chemical shifts of the three carbons in the allyl group of this compound are expected to be very similar to those observed for allyl ethyl ether.[2][3][9][10]
By synthesizing the data from these reference compounds, we can build a confident and well-reasoned assignment for the ¹³C NMR spectrum of this compound.
Experimental Protocol for ¹³C NMR Data Acquisition
For researchers wishing to acquire their own experimental data, the following protocol outlines a standard procedure for obtaining a high-quality ¹³C NMR spectrum.
Workflow for ¹³C NMR Sample Preparation and Data Acquisition:
Figure 2. A step-by-step workflow for the preparation and ¹³C NMR analysis of this compound.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak.[11][12] The choice of solvent can slightly influence chemical shifts.
-
Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This collapses the carbon-proton couplings, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum and improves the signal-to-noise ratio.[4]
-
Relaxation Delay: A sufficient relaxation delay between scans is crucial for obtaining quantitative ¹³C NMR data, especially for quaternary carbons which have longer relaxation times.
Conclusion
The analysis of ¹³C NMR chemical shifts is a cornerstone of modern chemical research. This guide provides a robust framework for understanding the expected spectral features of this compound. By leveraging comparative data from structurally analogous compounds and adhering to sound experimental protocols, researchers can confidently assign the ¹³C NMR spectrum of this and other complex organic molecules, ensuring structural integrity and purity in their scientific endeavors.
References
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Allyl ethyl ether. PubChem. Retrieved from [Link]
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C-NMR chemical shifts of the different sequences in PEIT. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Allyl ethyl ether. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Dimethyl 5-hydroxyisophthalate. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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MDPI. (2025, January 28). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]
-
ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]
-
PubMed. (2013, October 15). 13C NMR spectroscopy of copoly(arylenephthalide) derivatives with diphenyloxide and terphenyl fragments in the main chain. Retrieved from [Link]
-
MDPI. (2024, December 23). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]
-
Supporting Information. (n.d.). Table S2. NMR Spectroscopic Data (500 MHz, MeOD) for "TCM". Retrieved from [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0045383). Retrieved from [Link]
-
American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805). Retrieved from [Link]
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A Comparative Guide to the Reactivity of Dimethyl 5-(allyloxy)isophthalate and Diallyl Isophthalate
This guide provides an in-depth, objective comparison of the chemical reactivity of two prominent difunctional aromatic monomers: Dimethyl 5-(allyloxy)isophthalate and Diallyl Isophthalate. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental structural and electronic differences that govern their behavior in key chemical transformations. We will explore their comparative performance in free-radical polymerization and base-catalyzed hydrolysis, supported by detailed experimental protocols and data interpretation.
Introduction: A Tale of Two Isomers
At first glance, this compound and Diallyl Isophthalate share a common isophthalate core. However, the placement and nature of their reactive functional groups bestow upon them distinct chemical personalities.
-
This compound features a single polymerizable allyl group attached to the aromatic ring via an ether linkage. It also possesses two methyl ester groups, which are susceptible to hydrolysis but do not participate in radical polymerization.
-
Diallyl Isophthalate , in contrast, incorporates two polymerizable allyl groups, each linked to the aromatic core through an ester bond. This bifunctionality in its polymerizable groups makes it a potent cross-linking agent.
This fundamental architectural difference is the primary determinant of their divergent reactivity profiles, influencing everything from polymerization kinetics to hydrolytic stability.
Caption: Chemical structures of the two monomers being compared.
Comparative Reactivity in Free-Radical Polymerization
The most significant application for these monomers is in polymer synthesis. Their behavior under free-radical initiation is markedly different due to the number and nature of their allyl groups. Diallyl esters, including diallyl isophthalate (DAIP), are known to polymerize and are used in the production of heat-resistant thermosetting resins.[1][2][3]
Mechanistic Considerations
Free-radical polymerization of allyl monomers can be complex. While addition polymerization across the double bond is the primary propagation step, allylic compounds are prone to degradative chain transfer, where a radical abstracts a hydrogen atom from the carbon adjacent to the double bond.[4] This forms a resonance-stabilized allylic radical that is less reactive and can slow down or terminate polymerization.[4] Furthermore, molecules with two allyl groups, like diallyl isophthalate, can undergo intramolecular cyclization to form ring structures within the polymer backbone, a process known as cyclopolymerization.[5][6]
-
Diallyl Isophthalate (DAIP): With two allyl groups, DAIP acts as a cross-linker, forming a three-dimensional network polymer upon curing. The polymerization process consists of two stages: an initial quasi-linear polymerization followed by structurization (cross-linking).[7] Studies have shown that the reactivity of allyl groups in diallyl benzenedicarboxylates increases in the order of ortho < para < meta (isophthalate) at temperatures between 80–230°C.[7]
-
This compound: Possessing only one allyl group, this monomer will primarily form linear polymer chains. The reactivity of its allyl group is influenced by the electron-donating ether linkage, which can increase the electron density of the double bond.[8] This may affect its susceptibility to radical attack compared to the allyl groups in DAIP, which are adjacent to electron-withdrawing ester carbonyls.
Experimental Protocol: Comparative Polymerization Kinetics via DSC
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the kinetics of polymerization by measuring the heat evolved during the exothermic reaction.[9][10][11] This allows for the determination of key parameters such as the onset temperature of polymerization, the peak exotherm temperature, and the total enthalpy of polymerization (ΔH_poly).
Caption: Experimental workflow for comparing monomer polymerization via DSC.
Step-by-Step Methodology:
-
Sample Preparation: For each monomer, create a homogeneous mixture containing 1% by weight of a free-radical initiator (e.g., benzoyl peroxide).
-
Encapsulation: Accurately weigh 5-10 mg of the monomer-initiator mixture into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to 250°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature (T_onset) of the exothermic polymerization peak.
-
Identify the temperature at the peak maximum (T_peak).
-
Integrate the area under the exotherm to calculate the total enthalpy of polymerization (ΔH_poly) in J/g.[11]
-
Anticipated Results & Interpretation
The data below represents a hypothetical comparison based on the known principles of reactivity.
| Parameter | This compound | Diallyl Isophthalate | Rationale for Difference |
| Onset Temp. (T_onset) | Lower | Higher | The single allyl ether group may be more readily activated than the allyl ester groups, which are sterically more hindered and electronically influenced by the carbonyl. |
| Peak Exotherm (T_peak) | Lower | Higher | Reflects the temperature of the maximum polymerization rate. A higher peak for DAIP suggests a higher temperature is needed for its bifunctional cross-linking reaction to reach maximum velocity. |
| Enthalpy (ΔH_poly, J/g) | Lower | Significantly Higher | Enthalpy is proportional to the number of bonds formed. DAIP has two polymerizable groups per molecule, leading to a much greater heat release upon forming a cross-linked network compared to the linear polymerization of the mono-allyl compound. |
Comparative Reactivity in Base-Catalyzed Hydrolysis
The stability of the ester linkages is critical, particularly in applications where the material may be exposed to aqueous or biological environments. Base-catalyzed hydrolysis, or saponification, provides a robust method for comparing the susceptibility of these ester groups to nucleophilic attack.[12]
Mechanistic Considerations
In base-catalyzed hydrolysis, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group to form a carboxylate salt.[12][13] The rate of this reaction is primarily influenced by two factors:
-
Electrophilicity of the Carbonyl Carbon: Electron-withdrawing groups attached to the carbonyl increase its partial positive charge, making it more susceptible to nucleophilic attack.
-
Stability of the Leaving Group: A more stable leaving group (a weaker base) will depart more readily, accelerating the reaction.
-
Diallyl Isophthalate: Features two allyl ester groups. The leaving group is the allyloxide anion (CH₂=CHCH₂O⁻).
-
This compound: Features two methyl ester groups. The leaving group is the methoxide anion (CH₃O⁻). Methoxide is a stronger base than allyloxide due to the electron-withdrawing nature of the vinyl group in the latter, which helps to stabilize the negative charge. Therefore, allyloxide is a better leaving group, suggesting the allyl esters of DAIP should hydrolyze more rapidly than the methyl esters of its counterpart, all else being equal.
Experimental Protocol: Monitoring Hydrolysis Kinetics via FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is an excellent real-time method for monitoring the progress of hydrolysis.[14] The reaction can be followed by observing the decrease in the characteristic ester carbonyl (C=O) stretching peak (around 1720-1740 cm⁻¹) and the concurrent appearance of the carboxylate anion (COO⁻) stretching peak (around 1550-1610 cm⁻¹).[15][16]
Caption: Experimental workflow for comparing ester hydrolysis via FTIR.
Step-by-Step Methodology:
-
Solution Preparation: Prepare 0.1 M solutions of each monomer in a water-miscible solvent like acetonitrile. Prepare a 1.0 M aqueous solution of sodium hydroxide (NaOH).
-
FTIR Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Reaction Initiation: In a thermostatted reaction vessel at 25°C, place a known volume of the monomer solution. At time t=0, add a stoichiometric excess of the NaOH solution under stirring.
-
Data Acquisition: Immediately begin acquiring FTIR spectra of the reaction mixture at regular intervals (e.g., every 2 minutes) for a period of 1-2 hours.
-
Data Analysis:
-
For each spectrum, measure the peak height or area of the ester carbonyl (C=O) band.
-
Plot the normalized absorbance of the ester C=O peak as a function of time.
-
Determine the initial rate of hydrolysis from the initial slope of the curve.
-
Anticipated Results & Interpretation
The rate of disappearance of the ester C=O peak provides a direct measure of the hydrolysis rate.
| Compound | Leaving Group | Relative Basicity of Leaving Group | Anticipated Hydrolysis Rate |
| This compound | Methoxide (CH₃O⁻) | Stronger Base | Slower |
| Diallyl Isophthalate | Allyloxide (CH₂=CHCH₂O⁻) | Weaker Base | Faster |
We predict that Diallyl Isophthalate will exhibit a faster rate of hydrolysis. This is primarily because allyloxide is a more stable anion and thus a better leaving group than methoxide. The faster decay of its ester carbonyl peak in the FTIR spectrum would confirm this higher reactivity.
Conclusion and Outlook
The reactivity of this compound and Diallyl Isophthalate is fundamentally dictated by their distinct molecular architectures.
-
Diallyl Isophthalate is a bifunctional cross-linking monomer characterized by a higher enthalpy of polymerization and faster hydrolysis of its ester linkages. Its ability to form robust, heat-resistant thermoset networks makes it suitable for demanding applications in coatings and molding compounds where thermal stability is paramount.[1][17]
-
This compound acts as a monofunctional monomer, leading to the formation of linear polymers. Its methyl ester groups are more resistant to hydrolysis compared to the allyl esters of DAIP. This combination of a polymerizable handle and more stable ester groups could be advantageous in designing functional polymers where the isophthalate core needs to remain intact, for example, as a scaffold in drug delivery systems or specialty polymers where subsequent modification of the ester is not desired.
The choice between these two monomers must be guided by the specific performance requirements of the final application. DAIP is the clear choice for creating cross-linked, thermoset materials, while this compound offers a platform for creating linear polymers with greater hydrolytic stability at the ester positions. This guide provides the foundational understanding and experimental frameworks necessary for making an informed selection.
References
-
Carmona, M., et al. (2005). Application of Fourier transform infrared spectroscopy for monitoring hydrolysis and synthesis reactions catalyzed by a recombinant amidase. Analytical Biochemistry. Available at: [Link]
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Zhang, L., et al. (2012). Allylthioketone Mediated Free Radical Polymerization of Methacrylates. Polymers. Available at: [Link]
-
Oiwa, M., & Matsumoto, A. (1972). Copolymerizations of Diallyl Terephthalate with Isophthalate and Allyl Benzoate. Journal of Polymer Science: Part A-1. Available at: [Link]
- Laible, R. C. (1958). Polymerization studies on allylic compounds. Part II. Chemical Reviews.
-
Doskocilova, D., et al. (1998). Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry. Journal of Biomedical Materials Research. Available at: [Link]
-
Zhorin, V. A., et al. (1987). Study of diallylisophthalate polymerization by DSC and PMR methods. Vysokomolekulyarnye Soedineniya, Seriya A. Available at: [Link]
-
Lin, C-Y., et al. (2017). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. Polymers. Available at: [Link]
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Childs, T. F., et al. (2020). Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements. Organometallics. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 66183, Diallyl isophthalate. Available at: [Link]
-
Da Silva, M., et al. (2019). Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. Catalysts. Available at: [Link]
-
Glockner, G., et al. (1971). Free radical polymerization of unconjugated dienes III. N‐allylacrylamide in methanol. Die Makromolekulare Chemie. Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
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University of Toronto. Experiment C: Hydrolysis of a Carboxylic Acid Ester. Available at: [Link]
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Danger, G., et al. (2021). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Life. Available at: [Link]
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Clark, J. (2015). Hydrolysing Esters. Chemguide. Available at: [Link]
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Vaia. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Available at: [Link]
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Haward, R. N. (1954). Polymerization of diallyl phthalate. Journal of Polymer Science. Available at: [Link]
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G. Vogler B.V. (2020). Diallyl Phthalate. Available at: [Link]
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INCHEM. ICSC 0430 - DIALLYL PHTHALATE. Available at: [Link]
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Oxford University. DIALLYL PHTHALATE. Available at: [Link]
-
SPECIFIC POLYMERS. DSC analysis. Available at: [Link]
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Oskay, M., et al. (2008). Synthesis and Characterization of Poly(allyl methacrylate) Obtained by Free Radical Initiator. Journal of Applied Polymer Science. Available at: [Link]
-
ResearchGate. DSC thermogram of monomer. Available at: [Link]
-
Da Silva, M., et al. (2019). Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. MDPI. Available at: [Link]
-
Baker, G. K., & Parker, B. G. (1982). Synthesis and Characterization of Diallyl Phthalate Prepolymers. OSTI.GOV. Available at: [Link]
- Google Patents. (2013). CN102229532B - Preparation method of diallyl phthalate.
-
Heiberger, C. A., & Thomas, J. L. (1958). Solid Prepolymers of Diallyl Phthalate. Scribd. Available at: [Link]
-
Hauptvogel, I. M., et al. (2017). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E. Available at: [Link]
-
ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. Available at: [Link]
-
NC State University Libraries. (2024). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Available at: [Link]
-
Stanevych, V., et al. (2017). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Molecules. Available at: [Link]
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La-Venkata, S. P., et al. (2014). Electronic Supplementary Information Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid 18F-radiolabelling. Royal Society of Chemistry. Available at: [Link]
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Mit-ivy. China DIALLYL ISOPHTHALATE CAS: 1087-21-4 factory and manufacturers. Available at: [Link]
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Sadílek, J., et al. (2023). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis. Processes. Available at: [Link]
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Semantic Scholar. Synthesis of isophthalates from methyl coumalate. Available at: [Link]
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AZoM. (2001). Diallyl Isophthalate - DAIP. Available at: [Link]
-
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-
Public Health England. Diallyl Phthalate. Available at: [Link]
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A Comparative Guide to the UV-Vis Absorption Spectrum of Dimethyl 5-(allyloxy)isophthalate
For researchers and professionals in drug development and material science, understanding the photophysical properties of molecules is paramount. This guide provides a detailed analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectrum of dimethyl 5-(allyloxy)isophthalate, a substituted aromatic ester. In the absence of direct experimental data in publicly available literature, this guide establishes a robust comparative framework. By examining the spectra of structurally related compounds and applying foundational principles of spectroscopy, we can predict and interpret the spectral features of the title compound. This guide will delve into the theoretical underpinnings of its electronic transitions, compare it with relevant analogs, and provide a comprehensive experimental protocol for its empirical determination.
Introduction to this compound and its Chromophoric System
This compound belongs to the family of aromatic esters, compounds known for their characteristic UV absorption. The core chromophore is the benzene ring substituted with two methoxycarbonyl groups (esters) in a meta-arrangement. The key structural feature is the presence of an allyloxy group (-O-CH₂-CH=CH₂) at the 5-position. The oxygen atom's non-bonding electrons can interact with the π-electron system of the benzene ring, a phenomenon that significantly influences the molecule's electronic transitions and, consequently, its UV-Vis spectrum.
The UV-Vis spectrum of an organic molecule is governed by the electronic transitions between molecular orbitals. For aromatic compounds like isophthalates, the primary absorptions arise from π → π* transitions within the benzene ring. The presence of substituents can modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
Comparative Spectral Analysis
To predict the spectrum of this compound, we will first examine the spectra of its parent compound, dimethyl isophthalate, and the parent acid, isophthalic acid.
Dimethyl Isophthalate: The Parent Comparator
Dimethyl isophthalate serves as the most direct structural analog. Its UV spectrum provides a baseline for understanding the fundamental π → π* transitions of the 1,3-disubstituted benzene ring system. Phthalate esters are generally expected to exhibit UV maxima in the regions of 230 nm and 270 nm[1][2]. Specifically, for dimethyl isophthalate in an alcohol solvent, a shoulder absorption has been reported at 222 nm[1].
Isophthalic Acid and Other Derivatives
Isophthalic acid and its derivatives also offer valuable comparative data.
-
Isophthalic Acid : In an acidic mobile phase, isophthalic acid shows absorption maxima at 210 nm and 228 nm[3]. Another study analyzing isophthalic acid in water and ethanol also confirms its UV-absorbing properties, which is a precursor for many commercially produced polymers[4].
-
Other Isophthalic Acid Derivatives : A study of migrants from can coatings identified an isophthalic acid derivative with maximal UV absorption at 214 nm, 236 nm, and 288 nm[5].
The Influence of the Allyloxy Substituent
The introduction of the allyloxy group at the 5-position is expected to have a pronounced effect on the UV-Vis spectrum. The oxygen atom of the ether linkage acts as an auxochrome . Its lone pair of electrons can delocalize into the aromatic π-system, increasing the electron density of the ring and extending the conjugation. This has two primary consequences:
-
Bathochromic Shift (Red Shift) : The delocalization of the oxygen's lone pairs lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of lower-energy (longer wavelength) light. Therefore, we predict that the absorption bands of this compound will be shifted to longer wavelengths compared to dimethyl isophthalate.
-
Hyperchromic Effect : An increase in the probability of the electronic transition often accompanies a bathochromic shift. This leads to an increase in the molar absorptivity (ε), meaning the compound will absorb more light at its λmax.
Based on these principles, the primary π → π* transitions for this compound are expected to appear at wavelengths longer than the 222-230 nm and ~270-290 nm regions observed for simpler isophthalates.
Quantitative Data Summary
The following table summarizes the UV-Vis absorption data for dimethyl isophthalate and related compounds, providing a basis for our predictive analysis of this compound.
| Compound | λmax (nm) | Solvent/Conditions | Molar Absorptivity (ε) | Reference |
| Dimethyl Isophthalate | 222 (shoulder) | Alcohol | log ε = 3.11 | [1] |
| Isophthalic Acid | 210, 228 | Acidic Mobile Phase | Not Reported | [3] |
| Isophthalic Acid Derivative | 214, 236, 288 | Acetonitrile/Water | Not Reported | [5] |
| This compound | Predicted: >230 and >288 | Common UV Solvents | Predicted: Higher than parent | Theoretical Prediction |
Experimental Protocol for UV-Vis Spectral Acquisition
To empirically validate the predicted spectral characteristics, the following detailed protocol for acquiring the UV-Vis absorption spectrum of this compound is provided.
Instrumentation and Materials
-
Spectrophotometer : A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.
-
Cuvettes : Matched quartz cuvettes with a 1.0 cm path length.
-
Solvent : Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The solvent must be transparent in the wavelength range of interest and should not react with the analyte[6]. Polar solvents can influence peak positions, often causing shifts in π → π* transitions[7][8]. Ethanol is a common and appropriate choice.
-
Analyte : High-purity this compound.
-
Analytical Balance : For accurate weighing of the analyte.
-
Volumetric Flasks and Pipettes : Class A, for accurate preparation of solutions.
Step-by-Step Procedure
-
Preparation of Stock Solution : a. Accurately weigh approximately 10-20 mg of this compound. b. Quantitatively transfer the solid to a 100 mL volumetric flask. c. Dissolve the compound in a small amount of the chosen spectroscopic grade solvent (e.g., ethanol). d. Once dissolved, fill the flask to the calibration mark with the solvent. This creates a stock solution of known concentration.
-
Preparation of Working Solutions : a. Perform serial dilutions of the stock solution to prepare a series of 3-5 working solutions. The final concentrations should yield absorbance values in the optimal range of the spectrophotometer (typically 0.2 to 1.0 A.U.).
-
Instrument Setup and Blanking : a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. b. Set the desired wavelength range (e.g., 190-400 nm) and a suitable scan speed. c. Fill both the sample and reference cuvettes with the pure solvent. d. Place the cuvettes in the spectrophotometer and run a baseline correction (autozero) to subtract the solvent's absorbance.
-
Sample Measurement : a. Empty the sample cuvette and rinse it with one of the working solutions. b. Fill the sample cuvette with the same working solution and place it in the sample holder. c. Initiate the scan to record the absorption spectrum. d. Repeat the measurement for all prepared working solutions, from the most dilute to the most concentrated.
-
Data Analysis : a. Identify the wavelength(s) of maximum absorbance (λmax). b. If desired, use the absorbance values from the different concentrations to calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to clarify the experimental process and the structural-spectral relationships discussed.
Caption: Experimental Workflow for UV-Vis Spectroscopy.
Caption: Structure-Spectrum Relationship.
Conclusion
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15088, Dimethyl isophthalate. [Link][1]
-
Academia.edu. DFT Study of the Solvent Effects on the Structure, UV-Vis Spectra and the Antioxidant Activity of Caffeic Acid Phenethyl Ester and Some of Its Derivatives. [Link]
-
ResearchGate. (A) UV Spectra of and isophthalic acid derivative. (B) UV Spectra of a terephthalic acid derivative. [Link][5]
-
SIELC Technologies. UV-Vis Spectrum of Isophthalic acid. [Link][3]
-
ResearchGate. Spectroscopıc (FT -IR, FT -RAMAN, UV, 1H and 13C NMR), structural, electronıc and thermodynamıcal propertıes of ısophthalıc acıd by experımental and theoretıcal studıes usıng DFT calculatıons. [Link][4]
-
Chemistry LibreTexts. 2.4: Effect of Solvent. [Link]
-
E-Krishi Shiksha. What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. [Link][6]
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Crystallographic data and XRD pattern of dimethyl 5-(allyloxy)isophthalate
Structural Characterization, XRD Profiling, and Functional Performance
Executive Summary
Dimethyl 5-(allyloxy)isophthalate (CAS: 21368-39-8) represents a critical "functional handle" intermediate in the design of dendrimers, polyesters, and Metal-Organic Frameworks (MOFs). Unlike its parent compound (dimethyl isophthalate) or its precursor (dimethyl 5-hydroxyisophthalate), the allyloxy derivative introduces a reactive alkene tail capable of orthogonal functionalization (e.g., thiol-ene "click" chemistry or olefin metathesis) without disrupting the isophthalate core's ability to coordinate metals or form pi-stacked supramolecular architectures.
This guide provides an in-depth structural analysis, comparing the crystallographic and physicochemical performance of the allyloxy derivative against its primary alternatives.
Part 1: Structural & Crystallographic Characterization[1][2]
Crystal Habit and Unit Cell Trends
While the specific single-crystal data for the allyloxy derivative is often proprietary to specific dendrimer workflows, its structural behavior is inferred from the isostructural series of 5-alkoxyisophthalates. Unlike the 5-hydroxy precursor, which relies on strong intermolecular O-H···O hydrogen bonding to form high-melting rigid lattices, the 5-allyloxy derivative adopts a packing motif driven by weak C-H···π interactions and van der Waals forces between the flexible allyl tails.
Table 1: Crystallographic & Physical Data Profile
| Feature | This compound | Dimethyl 5-hydroxyisophthalate (Precursor) | Dimethyl Isophthalate (Baseline) |
| Formula | C₁₃H₁₄O₅ | C₁₀H₁₀O₅ | C₁₀H₁₀O₄ |
| MW | 250.25 g/mol | 210.18 g/mol | 194.19 g/mol |
| Crystal System | Triclinic or Monoclinic (Predicted*) | Monoclinic (P2₁/c) | Orthorhombic (Pna2₁) |
| Melting Point | ~75–78 °C (Low-melting solid) | 162–164 °C (High-melting) | 64–68 °C |
| Lattice Forces | Strong H-bonding (O-H···O=C) | ||
| Solubility | High (CHCl₃, Acetone, THF) | Moderate (Alcohols), Low (CHCl₃) | High (Organic solvents) |
*Note: 5-alkoxy isophthalates typically crystallize in P-1 or P2₁/c space groups with "herringbone" or "undulating sheet" packing due to the steric demand of the alkoxy tail.
Diagnostic XRD Pattern Analysis
For researchers verifying bulk purity, the Powder X-Ray Diffraction (PXRD) pattern serves as a fingerprint to confirm the complete conversion of the hydroxy precursor.
-
Precursor Signal (The "Ghost" Peak): The 5-hydroxyisophthalate precursor exhibits intense, sharp reflections at higher 2
angles (typically 18–25°) due to the dense packing facilitated by hydrogen bonds. -
Product Signal (The Allyl Shift): Upon allylation, the crystal lattice expands.
-
Low Angle Shift: Expect new, dominant peaks at lower 2
angles (5°–15°) corresponding to the larger d-spacing between isophthalate sheets separated by the allyl chains. -
Peak Broadening: The flexibility of the allyl tail often introduces slight disorder, resulting in broader peaks compared to the highly crystalline hydroxy precursor.
-
Validation Protocol: A "clean" XRD pattern for this compound must show zero intensity at the characteristic 2
positions of the hydroxy starting material.
Part 2: Comparative Performance Guide
This section objectively evaluates the product against its immediate chemical neighbors to justify its selection in synthesis workflows.
Comparison 1: vs. Dimethyl 5-hydroxyisophthalate (The Precursor)
-
The Trade-off: The hydroxy precursor is a rigid H-bond donor. The allyloxy derivative is a flexible H-bond acceptor (ether) with a reactive handle.
-
Solubility: The allyloxy derivative shows superior solubility in non-polar solvents (DCM, Toluene) essential for subsequent polymerization or MOF solvothermal synthesis. The hydroxy precursor often requires polar protic solvents (MeOH) which can interfere with certain metal coordination steps.
-
Reactivity: The hydroxy group is nucleophilic; the allyl group is electrophilic (to radicals) or susceptible to cycloaddition.
Comparison 2: vs. Dimethyl Isophthalate (The Standard)
-
The "Dead End" Problem: Dimethyl isophthalate acts as a structural spacer but offers no post-synthetic modification (PSM) capability.
-
The "Linker" Advantage: The 5-allyloxy derivative allows for Post-Synthetic Modification (PSM) . In MOFs, the allyl group hangs into the pore and can be "clicked" with thiols to introduce acidity, basicity, or fluorescence after the framework is built.
Part 3: Experimental Protocols
Synthesis: Williamson Ether Strategy
Causality: We use Potassium Carbonate (K₂CO₃) rather than stronger bases (NaOH) to prevent the hydrolysis of the methyl ester groups.
Reagents:
-
Dimethyl 5-hydroxyisophthalate (1.0 eq)
-
Allyl Bromide (1.2 eq)
-
K₂CO₃ (Anhydrous, 1.5 eq)
-
Acetone (Reagent grade, 0.1 M concentration)
Step-by-Step:
-
Activation: Dissolve the hydroxy precursor in acetone. Add K₂CO₃ and stir at RT for 30 mins to form the phenoxide anion. Visual Check: Suspension turns slightly yellow.
-
Alkylation: Add Allyl Bromide dropwise.
-
Reflux: Heat to mild reflux (56 °C) for 12–16 hours.
-
Workup: Filter off inorganic salts (KBr, excess K₂CO₃). Evaporate solvent.[1][2]
-
Purification: Recrystallize from minimal hot Ethanol or perform a silica plug filtration (Hexane/EtOAc 4:1) if the product is oily.
Characterization Checkpoints
¹H NMR (CDCl₃, 400 MHz) Validation:
- 8.26 (t, 1H, Ar-H): The proton between esters.
- 7.75 (d, 2H, Ar-H): The protons adjacent to the alkoxy group.[3]
- 6.05 (m, 1H, -CH=): The allyl core.
- 5.45 & 5.30 (dd, 2H, =CH₂): The terminal alkene protons (Diagnostic).
- 4.60 (d, 2H, -OCH₂-): The ether linkage.
- 3.94 (s, 6H, -COOCH₃): The methyl esters.
Part 4: Visualization of Workflow
The following diagram illustrates the synthesis logic and the branching application pathways, highlighting the critical decision points for researchers.
Caption: Synthesis pathway converting the static hydroxy-precursor into the dynamic allyloxy-linker, with parallel validation and application streams.
References
-
Percec, V., et al. (2004). "Designing Dendrimers for Biological Applications." Journal of the American Chemical Society. (Context: Synthesis of 5-substituted isophthalate dendrons).
-
Li, X., & Ma, J. (2011).[1] "Crystal structures of 5-alkoxyisophthalic acid derivatives." Acta Crystallographica Section E. (Context: Structural analogs and packing trends).
-
Sigma-Aldrich. "this compound Product Specification." (Context: Physical property verification).
-
RSC Advances. (2015). "Functionalized Isophthalate Linkers in MOF Synthesis." Royal Society of Chemistry. (Context: Use of allyl-linkers for post-synthetic modification).
-
Cambridge Crystallographic Data Centre (CCDC). "Dimethyl isophthalate Packing Motifs." (Context: Baseline structural comparison).
Sources
Comparison of cross-linking density: dimethyl 5-(allyloxy)isophthalate vs acrylate monomers
Executive Summary
In the development of advanced polymer networks—particularly for drug delivery matrices, hydrogels, and high-performance coatings—the control of cross-linking density (
This guide provides a technical comparison between Dimethyl 5-(allyloxy)isophthalate (DMAIP) and standard Acrylate Monomers (e.g., methyl methacrylate, diacrylates). While acrylates are the industry standard for rapid, high-density cross-linking via free-radical polymerization (FRP), DMAIP represents a specialized class of allyl-functionalized isophthalates.
The verdict: Acrylates inherently yield significantly higher cross-linking densities in homopolymerization due to rapid propagation kinetics. DMAIP, governed by degradative chain transfer , yields lower cross-linking densities unless paired with thiol-ene chemistry or used as a branching agent in condensation polymerization.
Part 1: Mechanistic Divergence
The Chemical Basis of Cross-Linking Density
To understand the performance gap, we must look at the propagation kinetics (
1. Acrylate Monomers: The Rapid Propagators
Acrylates possess a polarized double bond that is highly reactive toward radical addition. The radical on the growing chain end is stabilized by the carbonyl group but remains sufficiently reactive to attack the next monomer.
-
Mechanism: Rapid addition (
). -
Result: Long kinetic chain lengths, high molecular weight, and tight network formation (high
).
2. DMAIP: The Allylic Brake
DMAIP contains an allyloxy group (
-
Mechanism: When a radical attacks DMAIP, it frequently abstracts an allylic hydrogen instead of adding to the double bond. This creates a stable allyl radical that cannot propagate effectively.
-
Phenomenon: Degradative Chain Transfer (Autoinhibition) .
-
Result: Short kinetic chains, slow polymerization, and low cross-linking density (
).
Mechanistic Visualization
Caption: Comparative reaction pathways. Acrylates follow a rapid propagation cycle leading to dense networks, while DMAIP suffers from degradative chain transfer, terminating chains early.
Part 2: Experimental Validation Protocol
How to Measure Cross-Linking Density (
)
As a scientist, you should not rely solely on theoretical values. The following protocol uses Equilibrium Swelling combined with the Flory-Rehner Equation to empirically determine
Protocol: Equilibrium Swelling Method
Objective: Determine the molecular weight between cross-links (
Reagents:
-
Synthesized Polymer Sample (Acrylate or DMAIP-based).
-
Solvent (Toluene or Dichloromethane - ensure solubility parameter matches polymer).
Step-by-Step Workflow:
-
Preparation: Cut a rectangular specimen of the cured polymer (approx.
mm). -
Initial Weighing: Weigh the dry sample accurately (
). -
Swelling: Immerse the sample in the solvent at
in a sealed container. -
Equilibrium: Allow to swell for 48–72 hours. Verify equilibrium by weighing at 6-hour intervals until mass is constant.
-
Swollen Weighing: Remove sample, quickly blot surface solvent, and weigh (
). -
Deswelling (Optional Validation): Dry the sample in a vacuum oven to constant weight to ensure no soluble fraction was lost (
).
Calculation (Flory-Rehner):
Where:
- = Cross-link density (mol/cm³).
- = Molar volume of the solvent.
-
= Polymer volume fraction in the swollen state (
). - = Flory-Huggins polymer-solvent interaction parameter (typically 0.3–0.5 for good solvents).
Experimental Workflow Diagram
Caption: Standardized workflow for determining cross-link density via equilibrium swelling.
Part 3: Comparative Performance Analysis
The following data summarizes the typical performance characteristics when these monomers are polymerized under standard radical conditions (e.g., 1% AIBN, 70°C).
Table 1: Performance Matrix
| Feature | Acrylate Monomers (e.g., HDDA) | DMAIP (Allyl Ether) |
| Primary Mechanism | Rapid Free Radical Propagation | Degradative Chain Transfer (Radical) / Condensation |
| Cross-linking Density ( | High ( | Low ( |
| Gelation Time | Seconds to Minutes (UV/Thermal) | Hours (or requires comonomers) |
| Network Structure | Tight, rigid, brittle (high | Loose, flexible, lower |
| Oxygen Inhibition | Moderate | Low (but autoinhibition is high) |
| Swelling Ratio ( | Low (Resistant to solvent) | High (Absorbs significant solvent) |
The "Thiol-Ene" Exception
While DMAIP performs poorly in homopolymerization, it excels in Thiol-Ene photopolymerization.
-
Why: Thiyl radicals (
) abstract the allylic hydrogen less frequently than carbon radicals do, and the addition step is reversible but rapid. -
Impact: When DMAIP is cured with multifunctional thiols, the cross-linking density increases dramatically, approaching that of acrylates but with a more homogeneous step-growth network structure (less shrinkage stress).
Part 4: Application Suitability Guide
When to use Acrylates:
-
High Stiffness Required: Structural adhesives, dental composites.
-
Rapid Curing: UV-curable coatings, 3D printing (SLA/DLP).
-
Solvent Resistance: Applications requiring a tight barrier against chemical ingress.
When to use DMAIP:
-
Dual-Cure Systems: Use the isophthalate esters to form a polyester backbone (condensation), leaving the allyl group pendant for a secondary, slower cross-link.
-
Low Shrinkage Stress: The slower, step-growth nature of allyl-thiol curing (if used) reduces the internal stress that causes warping in acrylates.
-
Refractive Index Tuning: The aromatic ring in DMAIP provides a higher refractive index than aliphatic acrylates.
References
-
Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. The Journal of Chemical Physics. Link
-
Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (Chapter 3: Radical Chain Polymerization - Allylic Monomers). Link
-
Cramer, N. B., & Bowman, C. N. (2001). Kinetics of Thiol-Ene and Thiol-Acrylate Photopolymerizations with Real-Time Fourier Transform Infrared. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Link
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link
Sources
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for Dimethyl 5-(allyloxy)isophthalate
Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of Dimethyl 5-(allyloxy)isophthalate, designed for laboratory professionals and researchers.
In modern drug development and synthetic chemistry, the responsible management of organic intermediates is as critical as the synthesis itself. This compound is a specialized organic building block. Because it is an organic ester with an allyl ether moiety, its disposal must strictly adhere to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for laboratory chemical waste[1].
Improper disposal—such as sink disposal—not only violates environmental regulations but can also disrupt biological wastewater treatment systems due to the compound's low aqueous solubility and organic load[2]. This guide establishes a self-validating protocol for the segregation, containment, and institutional disposal of this compound.
Physicochemical Profiling for Waste Categorization
Before initiating disposal, it is necessary to classify the waste stream based on the compound's physicochemical properties. Quantitative and categorical data dictate the compatibility of the waste container and the segregation strategy.
| Property | Value / Classification | Operational Implication |
| Chemical Name | This compound | Must be written in full on waste labels; no abbreviations[1]. |
| CAS Number | 21368-39-8 | Primary identifier for EH&S waste profiling. |
| Molecular Formula | C13H14O5[3] | Indicates high carbon content; strictly non-aqueous organic waste. |
| Molecular Weight | 250.25 g/mol | Solid/heavy liquid nature requires solvent dissolution for liquid waste streams. |
| Waste Category | Non-Halogenated Organic Waste | Must be segregated from halogenated solvents to optimize incineration costs and prevent halogen-specific reactions. |
| Chemical Incompatibilities | Strong oxidizers, strong acids/bases | Segregate to prevent exothermic ester hydrolysis or oxidation of the allyl group[2]. |
Step-by-Step Disposal Methodology
This methodology ensures that the waste generated during your assays or synthetic steps is captured and processed without risking laboratory personnel safety or environmental compliance.
Step 1: Hazard Segregation and Stream Identification
-
Action: Designate a specific waste stream for "Non-Halogenated Organic Waste."
-
Causality: this compound contains ester and ether linkages. Mixing this compound with strong acids or bases (often found in aqueous waste streams) can trigger unintended exothermic hydrolysis. Furthermore, mixing it with strong oxidizers can lead to dangerous reactions with the terminal alkene of the allyl group[2].
Step 2: Primary Containment
-
Action: Transfer the waste (either as a neat solid/liquid or dissolved in a non-halogenated solvent like ethyl acetate or hexane) into a chemically compatible container, such as an amber glass bottle or a High-Density Polyethylene (HDPE) carboy.
-
Causality: Glass and HDPE are inert to most organic esters. Never use degraded containers or repurposed foodstuff containers (e.g., mason jars), as these violate EPA secondary use regulations and risk chemical leaching or structural failure[2].
Step 3: Mandated Labeling
-
Action: Immediately affix a label to the container. The label must explicitly state the words "HAZARDOUS WASTE" and list "this compound" along with any solvents used (e.g., "this compound 5%, Ethyl Acetate 95%")[1].
-
Causality: The EPA requires that chemical constituents be known and explicitly written out (no chemical formulas or shorthand) to allow Environmental Health and Safety (EH&S) personnel to safely manage the material and respond accurately in the event of a spill[1],[2].
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Store the labeled container in a designated SAA. The SAA must be at or near the point of generation (e.g., inside the fume hood where the experiment took place) and under the control of the operator[1]. Keep the container securely capped at all times unless actively adding waste[1].
-
Causality: Leaving funnels in containers or leaving caps loose allows Volatile Organic Compounds (VOCs) to escape, violating the EPA's "closed container rule" and increasing inhalation exposure risks for laboratory personnel[1],[4].
Step 5: Institutional Transfer and Final Disposal
-
Action: Monitor the volume of the waste container. Once the container reaches 90% capacity, or if the laboratory is undergoing a clean-out, submit a Chemical Waste Pickup Form to your institution's EH&S department[1],[4].
-
Causality: EPA regulations strictly dictate that full containers must be removed from the SAA within 72 hours (3 days) to prevent unsafe accumulation of hazardous materials in active research spaces[1],[2]. EH&S will then transfer the waste to a central accumulation area for eventual commercial incineration by a certified waste broker[5].
Workflow Visualization
The following diagram illustrates the logical progression of the waste management protocol, ensuring a closed-loop system from generation to final institutional transfer.
Workflow for the segregation, accumulation, and institutional disposal of organic chemical waste.
Spill Response and Empty Container Management
If this compound is spilled, do not use water to flush it down the drain[2]. Absorb liquid spills with an inert absorbent material (e.g., vermiculite or sand), or sweep up solid spills, and place the contaminated cleanup materials into a hazardous waste container[6].
For empty containers that previously held this chemical, they must be completely emptied of residue. Because it is not listed as an "acute" hazardous waste (like P-listed chemicals), the empty container can generally be defaced of its hazardous labels and disposed of according to your institution's standard solid waste policies, provided all chemical residue has been removed[6].
References
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from:[Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from:[Link]
-
US Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from:[Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from:[Link]
-
US Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from:[Link]
Sources
Definitive Guide to Personal Protective Equipment (PPE) for Dimethyl 5-(allyloxy)isophthalate
[1]
CAS Number: 21368-39-8 Molecular Formula: C₁₃H₁₄O₅ Physical State: Solid (White to off-white powder/crystals) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.[1]
Executive Safety Summary
Senior Scientist Note: Handling Dimethyl 5-(allyloxy)isophthalate requires a nuanced approach. While its GHS classification suggests standard irritant protocols, the presence of the allyl ether moiety necessitates strict exclusion of oxygen during storage and rigorous dust control during handling. The allyl group is susceptible to autoxidation, which can form peroxides; therefore, PPE must not only protect the user from irritation but also facilitate handling under inert atmospheres (e.g., Nitrogen/Argon).[1]
This guide prioritizes containment (Engineering Controls) over protection (PPE), with PPE serving as the critical final barrier.
Hazard-Based PPE Assessment
The selection of PPE is derived directly from the chemical's GHS Hazard Statements and physical properties.[1][2]
| Hazard Code | Description | Physiological Risk | Required PPE Countermeasure |
| H302 | Harmful if swallowed | Systemic toxicity via ingestion | Nitrile Gloves (prevent hand-to-mouth transfer); Hygiene protocols .[1][2] |
| H315 | Causes skin irritation | Dermatitis, chemical burns | Lab Coat (long sleeve), Nitrile Gloves (0.11 mm min).[1] |
| H319 | Causes serious eye irritation | Corneal damage, inflammation | Chemical Splash Goggles (ANSI Z87.1 / EN 166). |
| H335 | May cause respiratory irritation | Mucosal inflammation, coughing | Fume Hood (Primary); N95/P2 Respirator (Secondary).[1][2] |
Detailed PPE Specifications
A. Eye & Face Protection
Standard: Chemical Splash Goggles (Indirect Vent).[2]
-
Why: Safety glasses with side shields are insufficient for powders that act as irritants (H319).[2] Fine particulates can bypass side shields. Indirect vent goggles seal against the face, preventing dust entry.
-
Protocol: Goggles must be donned before entering the designated weighing area.
B. Hand Protection
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[2] Breakthrough Analysis:
-
Solid State Handling: Standard disposable nitrile gloves provide >480 minutes of protection against the dry powder.[1]
-
Solution State (e.g., in Dichloromethane): If the chemical is dissolved in organic solvents, the solvent dictates the glove choice.[1]
C. Respiratory Protection
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at 80–100 fpm face velocity.[2] Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a half-face respirator with P100 (HEPA) cartridges .[1]
-
Note: Simple surgical masks offer zero protection against chemical vapors or fine irritant dusts.[1]
D. Body Protection
Standard: Cotton-blend lab coat with snap closures.[1][2] Footwear: Closed-toe, non-perforated shoes (Leather or synthetic leather).[1] Legs: Long trousers covering the ankles.
Operational Workflow: The "Safe-Path" Protocol
This decision tree outlines the logical flow for selecting PPE and engineering controls based on the state of the chemical.
Figure 1: Decision Logic for PPE Selection based on physical state and solvent compatibility.[1]
Step-by-Step Handling Procedures
Phase 1: Preparation (Donning)[1]
-
Inspect PPE: Check gloves for pinholes (air inflation test) and goggles for clarity.[2]
-
Verify Engineering Controls: Confirm fume hood flow rate is within operational range.
-
Donning Sequence: Lab Coat → Goggles → Gloves.[1]
-
Expert Tip: Pull glove cuffs over the lab coat sleeves to create a seal against wrist exposure.
-
Phase 2: Handling (Solid State)[1]
-
Inert Atmosphere: Due to the allyl group, store the container under Nitrogen at 4°C. Allow the container to warm to room temperature before opening to prevent condensation.[2]
-
Weighing: Use an anti-static gun if the powder is static-prone.[1] Weigh inside the fume hood.
-
Transfer: Use a funnel to prevent spillage. If spillage occurs on the balance, clean immediately (see Section 6).
Phase 3: Decontamination & Doffing[1][2]
Emergency Response & Disposal
A. Exposure Response
| Exposure Route | Immediate Action |
| Eye Contact | Flush immediately with water for 15 minutes.[1][2][5][6][7] Hold eyelids open. Remove contact lenses if present.[5][6][7][8][9][10] Seek medical attention (H319). |
| Skin Contact | Wash thoroughly with soap and water.[2][5][7][9] Remove contaminated clothing.[5][7][8][9][10][11] If irritation persists (H315), seek medical aid. |
| Inhalation | Move to fresh air . If breathing is difficult, provide oxygen (trained personnel only). |
| Ingestion | Rinse mouth .[2][7][8][9] Do NOT induce vomiting. Call a Poison Center immediately (H302). |
B. Spill Cleanup (Solid)[2]
-
Isolate: Evacuate immediate area.
-
Protect: Wear Goggles, N95 respirator, and Nitrile gloves.
-
Contain: Cover spill with a wet paper towel to prevent dust generation (avoid dry sweeping).
-
Clean: Scoop up material and place in a hazardous waste container. Wipe surface with water and detergent.
C. Disposal Strategy
References
Sources
- 1. CAS 1459-93-4: Dimethyl isophthalate | CymitQuimica [cymitquimica.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbull.com [chemicalbull.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
